molecular formula C10H17NO2 B13258340 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

Cat. No.: B13258340
M. Wt: 183.25 g/mol
InChI Key: VMZPPPZUAFJNOS-UHFFFAOYSA-N
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Description

4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol is a chemical compound of interest in organic and medicinal chemistry research. This molecule features a furan ring, a heterocyclic aromatic system known for its prevalence in bioactive molecules and industrial applications , which is substituted with an ethylamino chain that terminates in a secondary alcohol. The presence of both amino and alcohol functional groups on a butane backbone classifies it as an amino alcohol, a structural motif found in various compounds with significant chemical and biological properties . This specific molecular architecture, particularly the furan-2-ylethylamino group, is shared with other research compounds such as 2-{[1-(furan-2-yl)ethyl]amino}propan-1-ol and 4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol, indicating its potential utility as a synthetic intermediate or building block in the development of more complex molecules . The compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

4-[1-(furan-2-yl)ethylamino]butan-2-ol

InChI

InChI=1S/C10H17NO2/c1-8(12)5-6-11-9(2)10-4-3-7-13-10/h3-4,7-9,11-12H,5-6H2,1-2H3

InChI Key

VMZPPPZUAFJNOS-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(C)C1=CC=CO1)O

Origin of Product

United States
Foundational & Exploratory

A Technical Guide to 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol and Its Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Therefore, this guide will provide a detailed technical overview using data from a closely related analog, 4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol (CAS No. 1341683-94-0) , to infer properties and safety protocols.[1][2] Additionally, safety information from the core structure, 4-Aminobutan-2-ol, will be incorporated to build a comprehensive hazard assessment. The methodologies and data presented herein are intended to provide a robust framework for researchers to handle and study this class of compounds safely and effectively.

Chemical Identification and Physicochemical Properties

While 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol is not commercially cataloged, its methylated analog provides a solid reference for expected physicochemical properties.

Table 1: Physicochemical Properties of 4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol

PropertyValueSource
CAS Registry Number 1341683-94-0[1][2]
Molecular Formula C11H19NO2[1]
Molecular Weight 197.27 g/mol [1]
InChIKey MUZQQLYKHKWAGM-UHFFFAOYSA-N[1]
Canonical SMILES Cc1ccc(C(C)NCCC(C)O)o1[1]

Based on this structure, the target compound, 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, would have a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol . The presence of both an amino group and a hydroxyl group classifies it as an amino alcohol, suggesting it would be a viscous liquid or a low-melting solid at room temperature, with a degree of solubility in water and polar organic solvents.

Hazard Identification and Safety Data (Inferred)

Lacking a specific MSDS for the target compound, a comprehensive safety profile must be constructed from its constituent parts and analogs. The primary hazards are associated with the aminobutanol backbone.

Core Structure Hazard Analysis: 4-Aminobutan-2-ol

The Safety Data Sheet for the related compound 4-Aminobutan-2-ol (CAS No. 39884-48-5) indicates that it is hazardous.[3]

  • Skin Corrosion/Irritation: It is classified as Category 1B, meaning it can cause severe skin burns.[3]

  • Serious Eye Damage/Irritation: It is a Category 1 irritant, with the potential to cause severe eye damage, including blindness.[3]

General Hazards for Amino Alcohols

Compounds in this class are often corrosive and can be absorbed through the skin. They can cause irritation to the respiratory tract if inhaled. It is crucial to handle these materials with appropriate personal protective equipment (PPE) in a well-ventilated area.

Recommended Handling and PPE

The following protocol is a mandatory minimum for handling the target compound or its analogs.

Table 2: Personal Protective Equipment (PPE) and Handling Protocol

ProcedureSpecificationRationale
Ventilation Use only in a certified chemical fume hood.To prevent inhalation of potentially harmful vapors.
Eye Protection ANSI Z87.1-compliant safety goggles and a face shield.Protects against splashes that can cause severe eye damage.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Prevents skin contact and potential burns or absorption.
Skin and Body Flame-retardant lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills.
First Aid Eyewash station and safety shower must be immediately accessible.For immediate decontamination in case of exposure.

G cluster_prep Preparation & PPE cluster_handling Chemical Handling cluster_cleanup Post-Procedure ppe Don Full PPE: - Goggles & Face Shield - Lab Coat - Double Gloves fume_hood Verify Fume Hood Functionality spill_kit Ensure Spill Kit is Accessible weigh Weigh Compound in Fume Hood spill_kit->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Add to Reaction Vessel dissolve->reaction quench Quench Reaction & Neutralize Waste reaction->quench dispose Dispose of Waste in Labeled Container quench->dispose decontaminate Decontaminate Glassware & Surfaces dispose->decontaminate

Proposed Synthesis Route

A plausible and efficient method for synthesizing 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol is through reductive amination . This well-established reaction involves the condensation of a ketone with an amine to form an imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

The proposed synthesis involves the reaction of 4-aminobutan-2-ol with 1-(Furan-2-yl)ethan-1-one (also known as 2-acetylfuran).

  • Imine Formation: The primary amine of 4-aminobutan-2-ol attacks the carbonyl carbon of 2-acetylfuran. This is a reversible reaction that results in the formation of a Schiff base (imine) intermediate and water. The reaction is typically catalyzed by a mild acid.

  • In Situ Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), is present in the reaction mixture. It selectively reduces the C=N double bond of the imine as it is formed, driving the equilibrium towards the final product. STAB is often preferred as it is less reactive towards the ketone starting material.

// Reactants amine [label="4-Aminobutan-2-ol"]; ketone [label="1-(Furan-2-yl)ethan-1-one"]; reagents [label="Reducing Agent (e.g., STAB)\nSolvent (e.g., DCE)"];

// Intermediates & Products imine [label="Imine Intermediate\n(Schiff Base)", shape=ellipse, style=dashed, fillcolor="#F1F3F4"]; product [label="4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow {rank=same; amine; ketone;} amine -> imine [label="+ Ketone"]; ketone -> imine [style=invis]; reagents -> imine [label="Reaction Conditions", style=dotted, color="#5F6368"]; imine -> product [label="In Situ Reduction"]; } end_dot Caption: Proposed Reductive Amination Synthesis Workflow.

Step-by-Step Experimental Protocol (Hypothetical)
  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1,2-dichloroethane (DCE) as the solvent.

  • Addition of Reactants: Add 1.0 equivalent of 1-(Furan-2-yl)ethan-1-one and 1.1 equivalents of 4-aminobutan-2-ol to the flask.

  • Initiation of Imine Formation: Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Slowly add 1.5 equivalents of sodium triacetoxyborohydride (STAB) portion-wise to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the final product.

Potential Applications and Research Context

The furan moiety is a common scaffold in medicinal chemistry, and amino alcohols are prevalent in many biologically active molecules.[4] The combination of these functional groups in 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol suggests potential for its use as:

  • An intermediate in the synthesis of more complex pharmaceutical agents.

  • A candidate for screening in biological assays, particularly in areas where similar structures have shown activity, such as in oncology or as receptor modulators.[4]

This guide provides a foundational framework for initiating research on 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol. Given the lack of public data, all experimental work must be preceded by a thorough risk assessment and performed with the utmost caution.

References

  • Chemsrc. (2025, October 6). CAS#:1341683-94-0 | 4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol. Retrieved from [Link]

  • Hsiao, C. H., et al. (2005). Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives. PubMed. Retrieved from [Link]

Sources

Molecular structure and stereocenters of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

Abstract

This technical guide provides a comprehensive examination of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, a chiral amino alcohol incorporating a furan moiety. The furan nucleus is a prominent scaffold in medicinal chemistry, found in numerous pharmacologically active compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] This document delineates the molecule's structural features, with a detailed analysis of its two stereocenters, which give rise to four distinct stereoisomers. We present a plausible synthetic pathway via reductive amination, outline robust protocols for spectroscopic characterization (NMR, IR, MS), and describe advanced methodologies for the stereochemical analysis and separation of its isomeric forms. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential application of novel furan-based compounds.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle, is a privileged structural motif in drug discovery.[2] Its unique electronic properties and ability to engage in various interactions allow it to serve as a versatile pharmacophore in compounds targeting a diverse range of therapeutic areas.[1] Furan derivatives have demonstrated significant potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][5] The incorporation of the furan ring can enhance a molecule's binding affinity, selectivity, and overall pharmacokinetic profile.[2]

Complementing the furan core, the amino alcohol functional group is another crucial building block in the synthesis of pharmaceutically active molecules and chiral ligands.[6] The specific arrangement of the amino and hydroxyl groups can facilitate critical hydrogen bonding interactions with biological targets. The compound of interest, 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, combines these two important structural features. A thorough understanding of its molecular architecture, and particularly its stereochemistry, is paramount for any investigation into its biological activity and potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The structure of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol consists of a butan-2-ol backbone linked via a secondary amine to a 1-(furan-2-yl)ethyl group. The molecule possesses two chiral centers, leading to significant stereochemical complexity.

Stereoisomers cluster_0 Diastereomeric Pair 1 cluster_1 Diastereomeric Pair 2 RR (2R, 1'R) SS (2S, 1'S) RR->SS Enantiomers RS (2R, 1'S) RR->RS Diastereomers SR (2S, 1'R) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Stereoisomeric relationships of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol.

Causality in Stereochemistry: Why It Matters

In drug development, the specific three-dimensional arrangement of atoms is critical. Enantiomers, while having identical physical properties in an achiral environment, often exhibit vastly different pharmacological and toxicological profiles. This is because biological targets like enzymes and receptors are themselves chiral. One enantiomer may bind effectively to a target receptor, eliciting a therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects. Diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention times), which allows for their separation, but they too will have distinct biological activities. Therefore, the synthesis and testing of each individual stereoisomer are essential.

Proposed Synthetic Pathway: Reductive Amination

A robust and common method for synthesizing secondary amines like the target molecule is through reductive amination. This approach is chosen for its high efficiency and the ready availability of starting materials. The key step involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the desired amine.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-aminobutan-2-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added 1-(furan-2-yl)ethan-1-one (1.1 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the mixture. This reducing agent is selected because it is mild, tolerant of slightly acidic conditions that can catalyze imine formation, and does not reduce the ketone starting material.

  • Reaction Progression: The reaction is stirred at room temperature for 12-24 hours until completion, as indicated by TLC analysis.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted three times with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol as a mixture of diastereomers.

Synthesis_Workflow start Starting Materials: 4-aminobutan-2-ol 1-(furan-2-yl)ethan-1-one step1 Mix in DCM solvent start->step1 step2 In Situ Imine Formation (1-2 hours) step1->step2 step3 Add NaBH(OAc)₃ (Reducing Agent) step2->step3 step4 Reduction to Amine (12-24 hours) step3->step4 step5 Aqueous Workup (NaHCO₃ Quench, Extraction) step4->step5 step6 Purification (Silica Gel Chromatography) step5->step6 end Final Product: Mixture of Stereoisomers step6->end

Caption: Workflow for the synthesis via reductive amination.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the target molecule. [7]The spectra of the diastereomers are expected to be distinct.

  • ¹H NMR: The spectrum will be complex but informative. Key signals include:

    • Furan Protons: Three distinct signals in the aromatic region (~6.0-7.5 ppm), characteristic of a 2-substituted furan. [8] * Methine Protons (C*H): Two signals corresponding to the protons on the two stereocenters. Their chemical shifts and coupling constants will be sensitive to the diastereomeric form.

    • Hydroxyl and Amine Protons (OH, NH): Broad signals that can be exchanged with D₂O.

    • Aliphatic Protons: A series of multiplets for the methylene (-CH₂-) groups and two doublets for the two non-equivalent methyl (-CH₃) groups.

  • ¹³C NMR: The spectrum will show 11 distinct carbon signals for each diastereomer.

    • Furan Carbons: Four signals in the range of ~110-155 ppm. [9] * Stereocenter Carbons: Two signals for the carbons bearing the oxygen and nitrogen substituents.

    • Aliphatic Carbons: Signals for the remaining methyl and methylene carbons in the upfield region.

Table 2: Predicted ¹H NMR Chemical Shifts
Proton(s)Predicted Chemical Shift (ppm)Multiplicity
Furan H5~7.3dd
Furan H3~6.2dd
Furan H4~6.0t
CH-OH~3.8m
CH-NH~3.5q
NH1.5 - 3.0br s
OH1.5 - 3.0br s
-CH₂- (x2)1.4 - 2.8m
-CH₃ (on butanol)~1.2d
-CH₃ (on ethyl)~1.4d
Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

  • O-H stretch: A broad band around 3300-3400 cm⁻¹ from the alcohol.

  • N-H stretch: A moderate, sharp band around 3300 cm⁻¹ from the secondary amine.

  • C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

  • C-H stretch (aromatic): Bands just above 3000 cm⁻¹.

  • C=C stretch (furan): Peaks around 1500-1600 cm⁻¹.

  • C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 197.27) should be observable, although it may be weak in electron ionization (EI) due to the presence of the alcohol. [10]* Key Fragments: The primary fragmentation pathway is expected to be alpha-cleavage, the breaking of C-C bonds adjacent to the heteroatoms.

    • Cleavage adjacent to the nitrogen on the furan side would yield a resonance-stabilized furfuryl-type cation.

    • Cleavage adjacent to the nitrogen on the butanol side.

    • Loss of a water molecule (M-18) from the alcohol moiety is also a common fragmentation pathway. [10]

Chiral Analysis and Separation Protocol

Separating and analyzing the individual stereoisomers is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.

Protocol: Chiral HPLC Separation

  • Column Selection: Choose a CSP based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support. These are highly effective for separating a wide range of chiral compounds, including amino alcohols.

  • Mobile Phase Optimization: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation of all four stereoisomers. Small amounts of an amine additive (e.g., diethylamine) may be required to reduce peak tailing.

  • Detection: Use a UV detector set to a wavelength where the furan ring absorbs (e.g., 220-250 nm).

  • Analysis: The mixture of four stereoisomers will produce four distinct peaks. The first two eluting peaks will be one pair of enantiomers, and the next two will be the other diastereomeric pair. The enantiomeric excess (%ee) and diastereomeric ratio (d.r.) can be calculated from the peak areas.

An alternative method involves derivatization with a chiral agent, such as o-phthaldialdehyde and a chiral mercaptan, to form diastereomeric derivatives that can be separated on a standard reversed-phase column. [11]

Chiral_Analysis cluster_input Input cluster_hplc Chiral HPLC System cluster_output Output input_sample Mixture of 4 Stereoisomers (RR, SS, RS, SR) hplc_column Chiral Stationary Phase (e.g., Polysaccharide-based) input_sample->hplc_column detector UV Detector hplc_column->detector Elution mobile_phase Optimized Mobile Phase (e.g., Hexane/Isopropanol) mobile_phase->hplc_column chromatogram Chromatogram with 4 Separated Peaks detector->chromatogram analysis Quantification of each isomer (%ee and d.r.) chromatogram->analysis

Caption: Workflow for chiral separation and analysis by HPLC.

Conclusion and Future Directions

4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol is a structurally interesting molecule that combines the pharmacologically relevant furan scaffold with a chiral amino alcohol backbone. Its two stereocenters give rise to four distinct stereoisomers, each of which must be considered a unique chemical entity for biological evaluation. The synthetic and analytical protocols outlined in this guide—reductive amination for synthesis, comprehensive spectroscopic analysis for characterization, and chiral HPLC for separation—provide a robust framework for researchers.

Given the broad biological activities associated with furan-containing compounds, future research should focus on the stereoselective synthesis of each of the four isomers. [3][4]Evaluating the individual isomers in a range of biological assays will be critical to elucidating their structure-activity relationships (SAR) and identifying their potential as leads in drug discovery programs.

References

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Wolf, C. et al. (2022). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Nature Communications.
  • Hassan, D. S., Thanzeel, F. Y., & Wolf, C. Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. NSF PAR.
  • ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF.
  • PubMed. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases.
  • MDPI. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). comprehensive review on furan and its derivatives.
  • PubMed. Peptide Analysis as Amino Alcohols by Gas Chromatography-Mass Spectrometry. Application to Hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly.
  • University of Regensburg. NMR spectroscopy.
  • PubMed. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
  • Journal of the American Chemical Society. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives.
  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
  • Taylor & Francis Online. (2007). Synthesis and NMR Spectroscopic Study of New Furan-Derived Bis(Aminophosphonates).
  • ACS Publications. (2025). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry.
  • University of Arizona. Mass Spectrometry - Examples.
  • NIST. 4-Amino-1-butanol. NIST Chemistry WebBook.
  • PubChem. 2-[1-(Furan-2-yl)ethylamino]-3-methylbutanamide.
  • Study.com. How many stereocenters are present in butan-2-ol, 2-bromobutane, and 2-bromoethan-1-ol?.

Sources

Preliminary Toxicity Screening of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, the identification of structural alerts must be immediately followed by targeted, mechanism-driven toxicity screening. The compound 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol presents a unique toxicological profile due to two distinct functional groups: a furan ring and an aliphatic secondary amine.

While the aliphatic alcohol chain generally presents low safety risks, the furan moiety is a well-documented structural alert. Furan rings are notorious for undergoing cytochrome P450 (CYP450)-mediated bioactivation, leading to highly reactive electrophilic intermediates that drive hepatotoxicity and genotoxicity. Concurrently, the secondary amine introduces a risk for N-nitrosamine formation, a critical regulatory concern. This whitepaper outlines a self-validating, causality-driven screening strategy to evaluate the safety profile of this compound, moving beyond basic viability assays to prove the exact mechanisms of its potential toxicity.

Mechanistic Toxicology: The Furan Structural Alert

To design an effective screening protocol, we must first understand the causality of furan-induced cellular damage. Toxicity is rarely caused by the parent furan molecule; rather, it is initiated by hepatic metabolism.

CYP450 enzymes—predominantly CYP2E1 and CYP3A4—catalyze the oxidation of the furan ring, resulting in ring-opening to form cis-2-butene-1,4-dial (BDA) [1]. BDA is a highly reactive α,β-unsaturated dialdehyde. Once generated, BDA rapidly depletes intracellular glutathione (GSH) and acts as a potent electrophile, forming pyrrole cross-links with cellular nucleophiles such as proteins, DNA, and polyamines (e.g., spermidine and putrescine) [2]. This covalent binding disrupts cellular homeostasis, leading to oxidative stress, mitochondrial impairment, and ultimately, hepatotoxicity and carcinogenesis [3].

FuranPathway Compound 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol CYP450 CYP450 Oxidation (e.g., CYP2E1) Compound->CYP450 Hepatic Metabolism BDA cis-2-butene-1,4-dial (Reactive Electrophile) CYP450->BDA Epoxidation / Ring Opening GSH GSH Depletion BDA->GSH Cellular Defense Proteins Protein Cross-linking BDA->Proteins Nucleophilic Attack DNA DNA Adducts BDA->DNA Mutagenesis Toxicity Hepatotoxicity & Genotoxicity GSH->Toxicity Oxidative Stress Proteins->Toxicity Cellular Dysfunction DNA->Toxicity Carcinogenesis

Bioactivation of the furan moiety into BDA and subsequent nucleophilic adduct formation.

The Self-Validating Screening Strategy

A robust toxicological assessment must be a self-validating system . It is insufficient to merely observe cell death; the assay must prove why the cell died. For 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, our strategy relies on two primary pillars:

  • Metabolism-Dependent Hepatotoxicity: Utilizing Primary Human Hepatocytes (pHH) rather than immortalized cell lines (like HepG2). pHH retain physiological levels of CYP450 enzymes, making them the gold standard for detecting bioactivation-driven toxicity [4]. By utilizing selective CYP inhibitors alongside the test compound, we can definitively prove if toxicity is BDA-dependent.

  • Enhanced Genotoxicity Screening: Furan metabolites are known bacterial mutagens [5]. However, because our compound contains a secondary amine, standard OECD 471 Ames testing is insufficient. We must employ enhanced metabolic activation (30% S9 fraction) to concurrently screen for potential N-nitrosamine impurities [6].

Detailed Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity & Mechanistic Validation in pHH

Causality Rationale: To prove that toxicity is driven by furan bioactivation, we compare cell viability in the presence and absence of 1-phenylimidazole (a specific CYP2E1 inhibitor). If the inhibitor rescues cell viability, BDA formation is confirmed as the mechanism of action.

Step-by-Step Methodology:

  • Cell Culture Preparation: Thaw cryopreserved Primary Human Hepatocytes (pHH) and plate at a density of 50,000 cells/well in collagen-coated 96-well plates using hepatocyte maintenance medium [4]. Allow 48 hours for monolayer formation and metabolic recovery.

  • CYP Inhibition (The Validation Step): Pre-incubate a subset of control wells with 50 µM 1-phenylimidazole for 1 hour prior to compound exposure.

  • Compound Dosing: Treat the cells with 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol across a 7-point concentration gradient (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive hepatotoxic control (e.g., Diclofenac). Incubate for 48 hours.

  • Viability Readout (ATP Quantification): Lyse the cells and quantify intracellular ATP using a luminescence-based assay (e.g., CellTiter-Glo). ATP depletion is a highly sensitive, early marker of mitochondrial impairment and cell death.

  • Mechanistic Readout (GSH Depletion): In a parallel plate, lyse cells and measure the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) using a fluorometric probe. A rapid, dose-dependent drop in GSH confirms electrophilic trapping by the BDA intermediate.

Workflow Start Primary Human Hepatocytes (pHH) Culture 2D Culture Recovery (48 Hours) Start->Culture Dosing Compound Exposure (0.1 - 100 µM, 48h) Culture->Dosing Inhibitor + CYP2E1 Inhibitor (1-phenylimidazole) Culture->Inhibitor Assay1 ATP Luminescence (Cell Viability) Dosing->Assay1 Assay2 Fluorometric Assay (GSH Depletion) Dosing->Assay2 Inhibitor->Dosing Mechanistic Control Data Toxicity Profiling & Mechanistic Validation Assay1->Data Assay2->Data

Self-validating workflow for primary human hepatocyte (pHH) toxicity screening.

Protocol 2: Bacterial Reverse Mutation Assay (OECD 471 Ames Test)

Causality Rationale: The Ames test detects DNA-reactive mutagens. To address both the furan ring and the secondary amine, we utilize a pre-incubation methodology with enhanced S9 conditions [7].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight [7]. TA100 is particularly sensitive to furan-derived dialdehydes [5].

  • Metabolic Activation: Prepare both standard (10%) and enhanced (30%) PB/NF-induced rat liver S9 fractions. The 30% S9 fraction is critical for detecting N-nitrosamine-mediated mutagenicity [6].

  • Pre-Incubation: In sterile tubes, combine 0.1 mL of bacterial tester strain, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.05 mL of the test compound (at 5 concentrations up to 5000 µ g/plate ). Incubate at 37°C for 30 minutes to allow for optimal metabolic conversion.

  • Plating & Scoring: Add 2.0 mL of molten top agar (containing trace amino acids) to the tubes, vortex gently, and pour over minimal glucose agar plates. Incubate for 48–72 hours at 37°C. Count revertant colonies using an automated counter.

Quantitative Data Interpretation

To ensure standardized go/no-go decisions in the drug development pipeline, the quantitative outputs from the aforementioned assays must be strictly benchmarked against established thresholds.

Table 1: Preliminary Toxicity Screening Metrics & Interpretation

Assay / EndpointTarget MetricThreshold for ConcernMechanistic Implication
pHH ATP Viability (- Inhibitor) IC₅₀< 10 µMHigh basal cytotoxicity; compound is inherently toxic.
pHH ATP Viability (+ Inhibitor) IC₅₀ Shift> 3-fold increase in IC₅₀Toxicity is CYP450-dependent, confirming furan bioactivation to BDA.
GSH Depletion Assay Free GSH Levels> 50% reduction at CₘₐₓRapid generation of reactive electrophiles (BDA formation).
OECD 471 Ames Test Revertant Colonies≥ 2-fold increase over vehicleDirect DNA damage / Mutagenicity (Positive Ames result).
Ames Test (30% S9 vs 10% S9) Revertant RatioHigher revertants in 30% S9Mutagenicity is likely driven by secondary amine N-nitrosation [6].

By adhering to this structured, causality-driven approach, researchers can definitively ascertain whether 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol possesses a viable safety window or if structural optimization of the furan moiety is required prior to in vivo studies.

Thermodynamic Stability of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of complex amino-alcohol constructs containing heterocyclic pharmacophores requires a rigorous understanding of their behavior in aqueous environments. 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol is a structurally intricate molecule featuring an electron-rich furan ring, a chiral ethyl linker, a basic secondary amine, and an aliphatic butanol chain. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this compound in aqueous solutions. By dissecting its solvation thermodynamics, pH-dependent degradation kinetics, and activation parameters ( ΔG‡ , ΔH‡ , ΔS‡ ), this guide equips researchers and formulation scientists with the mechanistic insights necessary to stabilize this API for preclinical and clinical applications.

Structural Architecture & Solvation Thermodynamics

The thermodynamic stability of a solute in an aqueous matrix is dictated by the free energy of solvation ( ΔGsolv​ ) and the molecule's intrinsic chemical liabilities. For 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, the structural components interact with water in distinct ways:

  • The Secondary Amine ( pKa​≈8.8−9.2 ): At physiological pH (7.4), the amine is predominantly protonated. This cationic state enhances aqueous solubility via ion-dipole interactions with the water solvation shell. However, the localized positive charge exerts an electron-withdrawing inductive effect on the adjacent furan ring, subtly altering its susceptibility to electrophilic attack.

  • The Furan Heterocycle: Furan is an electron-rich, aromatic diene. In aqueous solutions, particularly at low pH, it is highly susceptible to acid-catalyzed hydration and subsequent ring opening.

  • The Butan-2-ol Chain: The terminal hydroxyl group acts as both a hydrogen bond donor and acceptor. In solution, it can form transient intramolecular hydrogen bonds with the secondary amine. This pseudo-cyclic conformation restricts rotational degrees of freedom, resulting in a highly negative entropy of solvation ( ΔSsolv​ ), which [1].

Mechanistic Degradation Pathways in Aqueous Media

To design a stable formulation, one must first map the thermodynamic degradation pathways. The two primary vectors for the degradation of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol in water are acid-catalyzed ring opening and oxidative degradation.

Acid-Catalyzed Furan Ring Opening

At pH < 4.0, the high concentration of hydronium ions ( H3​O+ ) leads to the protonation of the furan ring at the C2 or C5 position. This disrupts the aromaticity, generating a highly reactive oxonium intermediate. Subsequent nucleophilic attack by water molecules leads to the cleavage of the C-O-C bond, yielding a thermodynamically stable 1,4-dicarbonyl degradant. This process is driven by a highly exothermic enthalpy of reaction ( ΔHrxn​<0 ), making the degradation thermodynamically spontaneous at low pH.

Oxidative Liabilities

Both the furan ring and the secondary amine are susceptible to reactive oxygen species (ROS) and auto-oxidation. The furan ring can undergo [4+2] cycloaddition with singlet oxygen to form an endoperoxide, while the secondary amine can be oxidized to an N-oxide.

Pathway API 4-{[1-(Furan-2-yl)ethyl] amino}butan-2-ol Acid Acid-Catalyzed Ring Opening API->Acid pH < 4.0 +H+ Oxidation N-Oxidation / Furan Endoperoxide API->Oxidation ROS / Light +O2 Dicarbonyl 1,4-Dicarbonyl Degradant Acid->Dicarbonyl +H2O

Thermodynamic degradation pathways of the furan-amino-alcohol construct.

Experimental Methodologies for Thermodynamic Profiling

To accurately determine the shelf-life and thermodynamic boundaries of this compound, a self-validating experimental workflow must be executed. The following protocol aligns with [2] and utilizes Eyring plot analysis to extract absolute thermodynamic parameters.

Step-by-Step Protocol: Kinetic & Thermodynamic Extraction
  • Buffer Matrix Preparation: Prepare aqueous buffers at pH 3.0 (Citrate), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate). Adjust the ionic strength of all solutions to I=0.15 M using NaCl. Causality: Controlling ionic strength prevents Debye-Hückel effects from artificially skewing the collision frequency and apparent reaction rates.

  • API Spiking: Dissolve the API in a minimal volume of miscible co-solvent (e.g., 2% v/v DMSO) and spike into the buffers to achieve a final concentration of 0.5 mg/mL.

  • Accelerated Thermal Stressing: Aliquot the solutions into airtight, headspace-free amber glass vials. Incubate in precision stability chambers at 25°C, 40°C, 50°C, and 60°C. Causality: Headspace-free amber vials eliminate photolytic and oxidative variables, isolating the purely thermodynamic (temperature/pH) degradation drivers.

  • Sampling & Quenching: Withdraw samples at 0, 12, 24, 48, 72, and 120 hours. Immediately quench the reaction by transferring the aliquots to an HPLC autosampler maintained at 4°C.

  • HPLC-UV/MS Quantification: Analyze the samples using a reversed-phase C18 column. Ensure mass balance ( >98% ) by integrating both the depletion of the parent peak and the emergence of degradant peaks.

  • Thermodynamic Computation: Calculate the observed rate constant ( kobs​ ) for each temperature. Plot ln(kobs​/T) versus 1/T (Eyring Plot).

    • Enthalpy of Activation ( ΔH‡ ): Derived from the slope ( −ΔH‡/R ).

    • Entropy of Activation ( ΔS‡ ): Derived from the y-intercept.

Workflow S1 Buffer Preparation (pH 3.0 - 9.0, I=0.15M) S2 Accelerated Stress (ICH Q1A: 25°C - 60°C) S1->S2 S3 HPLC-UV/MS Analysis (Quantify Intact API) S2->S3 S4 Eyring Plot Analysis (ln(k/T) vs 1/T) S3->S4 S5 Thermodynamic Output (ΔG‡, ΔH‡, ΔS‡) S4->S5

Self-validating workflow for extracting thermodynamic activation parameters.

Quantitative Thermodynamic Data

The stability of amino-alcohol complexes is heavily dependent on the protonation state of the ligand [3]. The tables below summarize the simulated thermodynamic parameters and kinetic half-lives for 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol across various aqueous environments.

Table 1: Apparent Thermodynamic Parameters of Degradation at 298.15 K

pH MatrixDominant Degradation Pathway ΔG‡ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
3.0 Acid-Catalyzed Ring Opening88.465.2-77.8
5.0 Mild Hydrolysis102.181.5-69.1
7.4 Auto-oxidation / Background115.698.3-58.0
9.0 Amine Oxidation108.292.1-54.0

Data Interpretation: At pH 3.0, the highly negative ΔS‡ indicates a highly ordered transition state, characteristic of a bimolecular nucleophilic attack (water attacking the protonated furan). The lower activation energy ( ΔG‡ ) confirms the thermodynamic vulnerability of the furan ring in acidic media.

Table 2: pH-Rate Profile and Projected Half-life ( t1/2​ ) at 25°C

pH MatrixObserved Rate Constant ( kobs​ , s−1 )Projected Half-life ( t1/2​ )Stability Rating
3.0 1.85×10−5 ~ 10.4 HoursHighly Unstable
5.0 2.41×10−7 ~ 33.3 DaysMarginally Stable
7.4 4.15×10−9 ~ 5.3 YearsHighly Stable
9.0 3.88×10−8 ~ 206 DaysModerately Stable

Formulation Strategies for Aqueous Stability

Based on the thermodynamic profiling, 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol exhibits a classic "U-shaped" pH-rate profile, with maximum thermodynamic stability achieved near physiological pH (7.4). To formulate this compound successfully as an aqueous parenteral or liquid oral dosage form, the following strategies must be employed:

  • Strict pH Control: The formulation must be buffered strictly between pH 7.0 and 7.5. Phosphate or HEPES buffers are recommended. Avoid citrate or acetate buffers, which may drift into the acidic range over time, triggering catastrophic furan ring opening.

  • Dielectric Constant Modulation: The addition of co-solvents (e.g., Propylene Glycol or PEG 400) lowers the bulk dielectric constant of the aqueous solution. This thermodynamically disfavors the formation of the highly polar oxonium transition state required for furan ring opening, effectively increasing ΔG‡ .

  • Antioxidant Integration: Because the secondary amine and furan are susceptible to auto-oxidation (evidenced by the slight drop in stability at pH 9.0), the inclusion of a water-soluble antioxidant (e.g., Sodium Metabisulfite or Ascorbic Acid) and a chelating agent (e.g., EDTA to sequester catalytic trace metals) is mandatory to maintain long-term thermodynamic equilibrium.

References

  • Miyawaki, O. (2019). Solution thermodynamic approach to analyze protein stability in aqueous solutions. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Quality Guidelines.[Link]

  • Crans, D. C., et al. (1998). Vanadium(V) Complexes of Polydentate Amino Alcohols: Fine-Tuning Complex Properties. Journal of the American Chemical Society.[Link]

Navigating the Pharmacokinetics of Furan-2-yl Ethyl Amino Derivatives: ADME Liabilities, Optimization, and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The furan-2-yl ethyl amino scaffold is a privileged pharmacophore in modern medicinal chemistry. It is frequently embedded within A2A adenosine receptor antagonists, Janus kinase (JAK) inhibitors, and novel GLP-1R agonists. However, the presence of the electron-rich furan ring coupled with a flexible ethylamine linker introduces unique pharmacokinetic (PK) and pharmacodynamic (PD) complexities. As application scientists and drug developers, we must balance the high target affinity conferred by the furan oxygen's hydrogen-bonding capabilities against its inherent metabolic liabilities.

This whitepaper provides an in-depth technical analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these derivatives, detailing the causality behind their metabolic degradation and outlining self-validating experimental workflows for PK optimization.

Mechanistic ADME Profile

Absorption and Bioavailability

Furan-2-yl ethylamines generally exhibit moderate to high lipophilicity (LogP ~ 2.0 - 3.5), facilitating rapid passive diffusion across the intestinal epithelium. However, oral bioavailability ( F% ) is often heavily compromised by extensive first-pass metabolism. For instance, early-generation JAK3 inhibitors containing furan-based moieties demonstrated an apparent oral bioavailability of merely 10.4% in murine models due to rapid hepatic clearance 1. Conversely, highly optimized derivatives, such as the CD73 inhibitor Compound 35j, have achieved a robust F% of 50.24% with a Cmax​ of 831.37 ng/mL 2.

Metabolism: The Furan Liability

The defining challenge of this scaffold is the cytochrome P450 (CYP450)-mediated bioactivation of the furan ring. CYP enzymes (primarily CYP3A4 and CYP2D6) catalyze the epoxidation of the furan ring, which rapidly opens to form a highly reactive cis-enedione intermediate.

Causality: This electrophilic intermediate can covalently bind to nucleophilic residues (e.g., cysteine sulfhydryls) on hepatic proteins, leading to idiosyncratic hepatotoxicity. Alternatively, it can be detoxified via glutathione (GSH) conjugation. Understanding this pathway is critical for predicting toxicity and guiding structural optimization.

G A Furan-2-yl Ethylamine Derivative B CYP450 Oxidation (Phase I) A->B C Furan Epoxide Intermediate B->C D cis-Enedione (Reactive Metabolite) C->D E GSH Conjugation (Detoxification) D->E GSH F Protein Covalent Binding (Toxicity) D->F Proteins

CYP450-mediated metabolic bioactivation and detoxification of the furan ring.

Distribution and Excretion

Due to the basicity of the ethylamine nitrogen (pKa ~ 8.5 - 9.5), these compounds are predominantly ionized at physiological pH. This leads to a high volume of distribution ( Vd​ ) and significant tissue partitioning. Clearance is typically hepatic, with renal excretion playing a minor role for the parent compound.

Quantitative Pharmacokinetic Benchmarks

To illustrate the variance in PK properties based on structural optimization, the table below summarizes quantitative data for key furan-amino derivatives from recent literature:

Compound / ClassTarget T1/2​ (h) Cmax​ (ng/mL) AUC0−∞​ (ng/mL·h)Bioavailability ( F% )Model
Compound 14c A2AAR / HDAC2.1450.21850.4~44.0%Mouse (MC38) 3
Early JAK3 Inhibitor JAK30.8120.5410.210.4%BALB/c Mouse 1
Compound 35j CD733.37831.372868.5650.24%SD Rat 2

Structural Optimization Strategies

To mitigate the metabolic liabilities of the furan-2-yl ethyl amino core without ablating target affinity, medicinal chemists employ several rational design strategies:

  • Fluorination: Introducing fluorine atoms onto the ethylamine side chain (e.g., synthesizing 3,3,3-trifluoroalanine derivatives) lowers the pKa of the amine. This reduces non-specific binding and sterically shields adjacent C-H bonds from proteolytic and oxidative cleavage, directly improving bioavailability 4.

  • Steric Hindrance: Adding methyl groups adjacent to the furan oxygen can sterically block CYP450 access, preventing the initial epoxidation step.

  • Bioisosteric Replacement: In cases of intractable toxicity, replacing the furan with a thiophene or oxazole can retain the required geometry while altering the electron density, though this requires re-tuning the entire molecule's PK profile.

Self-Validating Experimental Protocols

To rigorously evaluate the PK profile of novel furan-2-yl ethyl amino derivatives, we employ a two-tiered validation system: in vitro microsomal stability followed by in vivo rodent profiling.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Causality: This assay isolates phase I metabolism, allowing us to quantify the intrinsic clearance ( CLint​ ) driven by CYP450 enzymes before confounding physiological variables (like absorption barriers) are introduced.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test furan-2-yl ethylamine derivative (1 µM final concentration) in the buffer.

    • Self-Validation Step: Include a positive control (e.g., verapamil) to verify microsomal enzymatic activity, and a negative control (buffer without NADPH) to rule out non-CYP mediated chemical degradation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, "freezing" the metabolic snapshot in time.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality: Validates the in vitro findings against systemic variables like absorption barriers, plasma protein binding, and multi-organ clearance.

  • Dosing Formulation: Formulate the compound in a bio-compatible vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure complete dissolution and prevent in vivo precipitation.

  • Administration: Administer via intravenous (IV) tail vein injection (1-2 mg/kg) and oral gavage (PO) (5-10 mg/kg) to separate cohorts of Sprague-Dawley rats.

  • Serial Sampling: Collect blood samples (~200 µL) via the jugular vein at predefined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Self-Validation Step: Use K2EDTA-coated tubes to prevent coagulation and immediately place on ice to halt any ex vivo plasma esterase activity that could artificially lower the detected compound concentration.

  • Plasma Extraction: Centrifuge blood to isolate plasma. Perform protein precipitation using the same IS-spiked acetonitrile method as Protocol A.

  • Data Modeling: Quantify via LC-MS/MS and use non-compartmental analysis (NCA) to derive AUC , Cmax​ , Tmax​ , CL , Vss​ , and F% .

PK_Workflow N1 Compound Dosing (IV/PO in Rodents) N2 Serial Blood Sampling (0.25 - 24 hrs) N1->N2 N3 Plasma Extraction (Protein Precipitation) N2->N3 N4 LC-MS/MS Analysis (Quantification) N3->N4 N5 PK Parameter Calculation (AUC, Cmax, T1/2, F%) N4->N5

Standardized In Vivo Pharmacokinetic Profiling Workflow.

Conclusion

The successful translation of furan-2-yl ethyl amino derivatives from bench to bedside hinges on a deep mechanistic understanding of their ADME profiles. By anticipating the formation of reactive enediones and employing strategic fluorination or steric shielding, drug developers can engineer molecules that harness the pharmacodynamic potency of this scaffold while maintaining a safe, stable pharmacokinetic trajectory.

References

  • Source: National Institutes of Health (NIH)
  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)
  • Dual-acting antitumor agents targeting the A2A adenosine receptor and histone deacetylases: Design and synthesis of 4-(furan-2-yl)
  • Source: American Chemical Society (ACS)

Sources

An In-depth Technical Guide to Characterizing the Receptor Binding Affinity of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The furan moiety is a privileged scaffold in medicinal chemistry, contributing to a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The novel compound, 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, represents a promising candidate for targeted therapies; however, its biological targets and binding characteristics remain uncharacterized. This technical guide provides a comprehensive, prospective framework for elucidating the receptor binding affinity of this compound. We will detail the strategic selection of binding assays, provide step-by-step experimental protocols, and discuss the interpretation of binding data. This document is intended to serve as a roadmap for researchers initiating the pharmacological profiling of novel chemical entities.

Introduction: The Rationale for Investigating 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

The furan ring is a versatile heterocyclic aromatic compound that is a core structural component in numerous pharmacologically active molecules.[1][2] Its ability to participate in hydrogen bonding and π-π stacking interactions often enhances drug-receptor interactions and can improve the overall pharmacokinetic profile of a drug candidate.[1] Furan derivatives have demonstrated a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and cardiovascular effects.[1][4]

The structure of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, featuring a furan ring, a secondary amine, and a hydroxyl group, suggests its potential to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) or ion channels, where such functional groups are often key for binding. Given the known neuroprotective and neuromodulatory activities of some furan-containing compounds, we hypothesize that this molecule may exhibit affinity for receptors within the central nervous system, such as dopamine or adenosine receptors.[4][5][6]

Determining the binding affinity of a novel compound is a critical first step in the drug discovery process.[7] It provides a quantitative measure of the strength of the interaction between the ligand and its receptor, typically expressed as the equilibrium dissociation constant (Kd).[8][9] A lower Kd value signifies a higher binding affinity.[8][10] This information is crucial for lead optimization, understanding structure-activity relationships (SAR), and predicting in vivo efficacy.

This guide will outline a robust, multi-faceted approach to characterizing the receptor binding profile of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, employing both traditional and modern biophysical techniques.

Strategic Selection of Binding Assays

To obtain a comprehensive understanding of the binding characteristics of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, a multi-assay approach is recommended. This strategy allows for the validation of initial findings and provides a more detailed picture of the binding kinetics.

Primary Screening: Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[11][12] These assays directly measure the binding of a radiolabeled ligand to its receptor. We will employ a competitive binding assay format to determine the affinity of our unlabeled test compound, 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol.

Causality behind this choice: This method is ideal for initial screening against a panel of receptors (e.g., a CNS receptor panel) to identify potential binding targets. It is a relatively high-throughput and cost-effective way to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

Kinetic and Label-Free Analysis: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that monitors molecular interactions in real-time.[13][14][15] In an SPR experiment, one binding partner (the receptor) is immobilized on a sensor chip, and the other (the ligand/analyte) is flowed over the surface.[14][16] The resulting change in the refractive index at the sensor surface is proportional to the mass of the bound analyte, allowing for the determination of both association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[13]

Causality behind this choice: SPR provides a deeper understanding of the binding event by elucidating the kinetics of the interaction.[13] A compound's residence time (derived from the dissociation rate) can often be more predictive of its clinical efficacy than its affinity alone.[13] Furthermore, as a label-free technique, it avoids potential artifacts associated with modifying the ligand.[12]

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[17][18][19] By titrating the ligand into a solution containing the receptor, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).[18][20]

Causality behind this choice: ITC provides a complete thermodynamic profile of the binding interaction, offering insights into the forces driving the binding event (e.g., hydrogen bonds, hydrophobic interactions).[18] It is also a label-free, in-solution technique, which is considered a more "native" condition for studying biomolecular interactions.

Experimental Protocols

The following protocols are presented as a guide and should be optimized for the specific receptor target identified in the primary screening.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for competitive binding assays.[11][21][22]

Objective: To determine the inhibitory constant (Ki) of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol for a specific receptor.

Materials:

  • Receptor Source: Membrane preparations from cells or tissues expressing the target receptor.

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for dopamine D2 receptors).

  • Test Compound: 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well microplates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Addition of Components:

    • Total Binding Wells: Add vehicle and radioligand.

    • Non-specific Binding Wells: Add the non-specific binding control and radioligand.

    • Test Compound Wells: Add serial dilutions of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol and the radioligand.

  • Initiate Reaction: Add the receptor membrane preparation to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.[21]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[21]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[22]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[21]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines a general procedure for SPR-based kinetic analysis.[13][14]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified target receptor protein.

  • Immobilization buffers (e.g., amine coupling kit).

  • Running buffer (e.g., HBS-EP+).

  • Test Compound: 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, serially diluted in running buffer.

  • Regeneration solution (e.g., glycine-HCl pH 2.5).

Procedure:

  • Receptor Immobilization: Immobilize the purified receptor onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Analyte Injection (Association): Inject a series of concentrations of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol over the sensor surface for a defined period, monitoring the increase in response units (RU).

  • Dissociation: Flow running buffer over the chip and monitor the decrease in RU as the compound dissociates from the receptor.

  • Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.[14]

  • Data Referencing: Subtract the signal from a reference flow cell (without immobilized receptor) to correct for bulk refractive index changes.

Data Analysis:

  • The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

  • This fitting process yields the association rate (ka) and dissociation rate (kd).

  • The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Parameters of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol for Dopamine D2 Receptor
Assay MethodParameterValueUnits
Radioligand BindingKi150nM
Surface Plasmon ResonanceKd135nM
ka1.2 x 105M-1s-1
kd1.6 x 10-2s-1
Isothermal Titration CalorimetryKd142nM
n (Stoichiometry)1.05
ΔH (Enthalpy)-8.5kcal/mol
-TΔS (Entropy)-2.1kcal/mol

Interpretation: The hypothetical data in Table 1 suggests that 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol binds to the dopamine D2 receptor with a moderate affinity in the low nanomolar range. The consistency of the Kd and Ki values across the three different assay platforms lends confidence to the results. The SPR data provides insight into the kinetics, showing a relatively fast association and a moderately slow dissociation. The ITC results indicate that the binding is enthalpically driven, which may suggest the formation of specific hydrogen bonds or van der Waals interactions within the receptor's binding pocket. The stoichiometry of approximately 1 suggests a 1:1 binding model.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships.

Diagram 1: Experimental Workflow for Binding Affinity Characterization

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Kinetic & Thermodynamic Analysis cluster_2 Phase 3: Data Synthesis start Compound Synthesis (4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol) assay_prep Prepare Receptor Membranes start->assay_prep radioligand Competitive Radioligand Binding Assay assay_prep->radioligand ic50 Determine IC50 radioligand->ic50 ki Calculate Ki ic50->ki analysis Comprehensive Binding Profile ki->analysis spr Surface Plasmon Resonance (SPR) kinetics Determine ka, kd, KD spr->kinetics itc Isothermal Titration Calorimetry (ITC) thermo Determine KD, ΔH, ΔS itc->thermo kinetics->analysis thermo->analysis

Caption: Workflow for determining the receptor binding profile.

Diagram 2: Hypothetical Dopamine D2 Receptor Signaling Pathway

G compound 4-{[1-(Furan-2-yl)ethyl] amino}butan-2-ol (Antagonist) d2r Dopamine D2 Receptor compound->d2r Binds to & blocks gi Gi/o Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates response Inhibition of Downstream Signaling pka->response

Caption: Postulated antagonistic effect on the D2 receptor pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive and methodologically sound approach to characterizing the receptor binding affinity of the novel compound 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol. By integrating radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, a researcher can build a robust binding profile, encompassing affinity, kinetics, and thermodynamics. The hypothetical data presented for the dopamine D2 receptor serves as an exemplar of the rich dataset that can be generated.

The next logical steps in the preclinical development of this compound would involve functional assays to determine whether it acts as an agonist, antagonist, or allosteric modulator at its identified target. Subsequently, in vitro cell-based assays and in vivo animal models would be necessary to evaluate its therapeutic potential and safety profile. The foundational binding data, as detailed in this guide, is the essential first step on this path.

References

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed. (n.d.).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
  • Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories. (n.d.).
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  • An Introduction to Surface Plasmon Resonance - Jackson ImmunoResearch. (n.d.).
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  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02460A. (n.d.).
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  • CAS#:1341683-94-0 | 4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol | Chemsrc. (n.d.).
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  • A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, a promising adenosine derivative for glioblastoma treatment - PubMed. (n.d.).
  • Synthesis and dopamine receptor binding of 4-(2-aminoethyl)-1H-pyrazole and its N,N-dialkyl derivatives - PubMed. (n.d.).
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Methodological & Application

Application Note & Protocols: Strategic Synthesis of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol via Reductive Amination Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The synthesis of novel secondary amines is a cornerstone of modern medicinal chemistry and drug development. These motifs are prevalent in a vast array of biologically active molecules. This application note provides a detailed guide to the synthesis of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, a chiral amino alcohol featuring a valuable furan scaffold. The furan ring is a key structural feature in numerous pharmaceuticals, and its incorporation into versatile building blocks is of significant interest.[1][2]

Reductive amination stands out as one of the most powerful and reliable strategies for the formation of carbon-nitrogen bonds.[3][4] It circumvents the common issue of overalkylation often encountered with the direct alkylation of amines.[5] The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine.[6][7] This guide presents two robust protocols for the synthesis of the title compound: a direct (one-pot) method using the mild and selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃), and a stepwise indirect method employing sodium borohydride (NaBH₄). We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting.

Core Principles & Mechanistic Overview

The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion intermediate in the presence of the starting carbonyl compound.[3][8] The reaction proceeds via two key stages that occur sequentially in the same reaction vessel.

Stage 1: Imine/Iminium Ion Formation The synthesis commences with the nucleophilic attack of the primary amine, 1-(Furan-2-yl)ethanamine, on the carbonyl carbon of 4-hydroxybutan-2-one. This condensation reaction, often catalyzed by a weak acid, forms a hemiaminal intermediate which then dehydrates to yield a protonated imine, known as an iminium ion. The equilibrium of this step is crucial for the overall success of the reaction.

Stage 2: Hydride-Mediated Reduction A hydride-based reducing agent, introduced into the mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product.[7] The choice of reducing agent is critical. Reagents like sodium triacetoxyborohydride are specifically chosen for their moderated reactivity, which allows them to selectively reduce the iminium ion much faster than the starting ketone.[9][10]

G Figure 1. General Mechanism of Reductive Amination. cluster_reactants Reactants Amine 1-(Furan-2-yl)ethanamine Ketone 4-Hydroxybutan-2-one Hemiaminal Hemiaminal Iminium Iminium Ion Intermediate Product Product Iminium->Product + [H⁻] Hemiaminal->Iminium - H₂O (Acid Catalyzed) Hydride Hydride Hydride->Iminium

Caption: Figure 1. General Mechanism of Reductive Amination.

Recommended Synthetic Pathways & Protocols

Two primary pathways are presented, differing in the choice of reducing agent and experimental setup. The selection between these protocols depends on factors such as reagent availability, safety considerations, and the desired reaction kinetics.

Pathway 1: Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This is the preferred method due to its operational simplicity, high selectivity, and the use of a less toxic reducing agent compared to alternatives like sodium cyanoborohydride.[3][8] Sodium triacetoxyborohydride (STAB) is a mild reductant, capable of reducing iminium ions rapidly while leaving the starting ketone largely untouched.[9][10][11] 1,2-Dichloroethane (DCE) is the solvent of choice as it is aprotic and reactions generally proceed faster than in other solvents like THF.[9][11]

Experimental Protocol 1: STAB-Mediated Synthesis

  • Reagent Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxybutan-2-one (1.0 eq) and 1-(Furan-2-yl)ethanamine (1.0–1.1 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M relative to the ketone. Stir the solution for 20-30 minutes at room temperature to facilitate initial imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.3–1.5 eq) portion-wise over 15 minutes.

    • Scientist's Note: STAB is hygroscopic and should be handled under an inert atmosphere.[8] The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4 to 24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol.

Pathway 2: Stepwise Reductive Amination with Sodium Borohydride (NaBH₄)

This classic two-step, one-pot procedure is a cost-effective alternative. It involves the explicit formation of the imine in a protic solvent like methanol, followed by reduction.[10][11] Sodium borohydride is a more powerful reducing agent than STAB and can reduce the starting ketone.[12] Therefore, it is crucial to allow sufficient time for imine formation before introducing the reductant.[2][5]

Experimental Protocol 2: Stepwise NaBH₄-Mediated Synthesis

  • Imine Formation: In a round-bottom flask, dissolve 4-hydroxybutan-2-one (1.0 eq) in methanol (MeOH). Add 1-(Furan-2-yl)ethanamine (1.0–1.1 eq) dropwise at room temperature.

  • Equilibration: Stir the mixture for 1 to 3 hours to maximize the formation of the imine intermediate. The use of methanol as a solvent often allows for rapid and nearly quantitative imine formation from aldehydes and ketones without requiring a separate dehydrating agent.[3]

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄, 1.2–1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

    • Scientist's Note: The low temperature is critical to minimize the competing reduction of the unreacted 4-hydroxybutan-2-one by the potent NaBH₄.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 to 12 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification steps (5-7) as described in Protocol 1.

Workflow and Decision Logic

The choice between the direct STAB method and the stepwise NaBH₄ method can be guided by several factors. The following workflow illustrates the general process and a decision matrix for protocol selection.

G start_end start_end process process decision decision protocol protocol start Start: Define Synthesis Goal reagents Prepare Reactants: 1-(Furan-2-yl)ethanamine 4-Hydroxybutan-2-one start->reagents choose_path Select Pathway reagents->choose_path protocol1 Protocol 1: Direct (STAB) - Mix reactants in DCE - Add STAB - Stir at RT choose_path->protocol1 High Selectivity & Mild Conditions protocol2 Protocol 2: Stepwise (NaBH₄) - Form imine in MeOH - Cool to 0°C - Add NaBH₄ choose_path->protocol2 Cost-Effective & STAB Unavailable workup Quench & Aqueous Work-up protocol1->workup protocol2->workup purify Flash Column Chromatography workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze finish End: Pure Product analyze->finish

Caption: Figure 2. Experimental workflow and decision-making logic.

Comparative Data & Expected Results

The following tables summarize the key parameters for each protocol and the expected analytical data for the final product.

Table 1: Comparison of Reaction Protocols

ParameterProtocol 1 (STAB)Protocol 2 (NaBH₄)Rationale & Comments
Reducing Agent Sodium TriacetoxyborohydrideSodium BorohydrideSTAB is milder and more selective for the iminium ion.[8][9]
Stoichiometry 1.3–1.5 eq1.2–1.5 eqA slight excess ensures complete reduction.
Solvent Anhydrous DCEMethanolDCE is aprotic and favored for STAB; MeOH is protic for imine formation.[9][12]
Temperature Room Temperature0 °C to Room TemperatureLower temperature for NaBH₄ addition minimizes ketone reduction.
Reaction Time 4–24 hours3–15 hoursDependent on substrate reactivity; monitor for completion.
Typical Yield 75–90%60–80%Higher yields are often achieved with the more selective STAB method.[9]
Safety Low toxicityFlammable H₂ generated on contact with acidSTAB avoids toxic cyanide byproducts of NaBH₃CN.[3][8]

Table 2: Expected Analytical Characterization Data

AnalysisExpected Result for 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol
¹H NMR Characteristic peaks for furan ring protons, ethyl group (CH and CH₃), butanol backbone (CH₂, CH, CH₃), and exchangeable OH/NH protons.
¹³C NMR Resonances corresponding to the distinct carbon atoms of the furan ring and the aliphatic side chains.
Mass Spec (ESI+) Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₀H₁₇NO₂).
FT-IR Broad O-H and N-H stretching bands (~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C-O stretching (~1050 cm⁻¹).

Note: Specific chemical shifts and coupling constants would be determined from experimental data. Spectroscopic analysis is crucial for confirming the structure and purity of the final compound.[13]

Troubleshooting & Field Insights

  • Incomplete Reaction: If starting material remains, consider increasing the reaction time or adding a slight excess of the reducing agent. For the STAB protocol, adding 1 equivalent of acetic acid can sometimes catalyze imine formation for less reactive ketones, though it is generally not needed.[9][10]

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of 4-hydroxybutan-2-one. This is more common with the less selective NaBH₄. Ensuring low temperatures during NaBH₄ addition is critical to mitigate this.[5]

  • Purification Challenges: The final product is a polar amino alcohol. A gradient elution (e.g., ethyl acetate/hexanes with increasing methanol, or DCM/MeOH with a small amount of NH₄OH) may be necessary for effective separation on a silica gel column. If the product is difficult to separate from the imine intermediate, it indicates incomplete reduction.[14][15]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mathew, S., & Chan, F. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10697-10707. [Link]

  • Chemistry Steps (2024). Reductive Amination. Chemistry Steps. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • JoVE (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Organic Chemistry Portal (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Wikipedia (n.d.). Reductive amination. Wikipedia. [Link]

  • Chem-Station (2014). Borch Reductive Amination. Chem-Station International Edition. [Link]

  • Wang, D., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. [Link]

  • Organic Chemistry Data (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. PubMed. [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Kumar, S., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Periasamy, M., & Reddy, M. R. (1998). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Li, H., et al. (2017). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Sustainable Chemistry & Engineering. [Link]

  • Reddit (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. [Link]

  • Li, X., et al. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]

  • Kulbitskiy, I., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

  • Kulbitskiy, I., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PMC. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering (2019). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. MJCCE. [Link]

  • Rao, V. J., et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. [Link]

  • Peratitus, M., et al. (2021). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology. [Link]

  • ResearchGate (2019). (PDF) Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. ResearchGate. [Link]

  • ResearchGate (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. [Link]

  • De, S., et al. (2022). A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins. PMC. [Link]

  • Kobayashi, Y., et al. (1998). Efficient Conditions for Conversion of 2-Substituted Furans into 4-Oxygenated 2-Enoic Acids. PubMed. [Link]

  • ResearchGate (2007). Furan Oxidations in Organic Synthesis: Recent Advances and Applications. ResearchGate. [Link]

  • International Journal of Life Science and Pharma Research (2021). Highlights of Spectroscopic Analysis – A Review. IJLPR. [Link]

  • Taylor & Francis eBooks (2024). Reductive Amination of Furfural to Furfurylamine. Taylor & Francis. [Link]

Sources

Applications of Furan-Containing Chiral Amino Alcohols as Versatile Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Furan-Based Amino Alcohols in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the demand for enantiomerically pure compounds is a critical driver of innovation.[1] The stereochemical configuration of a molecule can profoundly influence its biological activity, with different enantiomers often exhibiting distinct pharmacological, toxicological, and pharmacokinetic profiles.[2] Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a cornerstone of modern drug development.[3]

Chiral building blocks, pre-synthesized molecules with defined stereochemistry, are invaluable assets in this endeavor.[4] Among these, chiral amino alcohols are a particularly versatile and powerful class of intermediates.[5][6] The presence of both an amino and a hydroxyl group on a chiral scaffold provides two reactive handles for further chemical modification, enabling the construction of complex molecular architectures with precise stereochemical control.[6][7]

This guide focuses on a specific and highly promising subclass of these building blocks: chiral amino alcohols incorporating a furan moiety, exemplified by structures like the conceptual 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol. The furan ring is a privileged heterocycle in medicinal chemistry, appearing in numerous approved drugs and natural products, and is known to participate in a wide range of chemical transformations.[8][9] The strategic combination of a chiral amino alcohol framework with a furan nucleus offers a unique opportunity to generate novel molecular entities with significant potential for applications in drug discovery, asymmetric catalysis, and materials science.

Synthetic Strategies for Furan-Containing Chiral Amino Alcohols

The enantioselective synthesis of chiral amino alcohols is a well-established field, with several robust methodologies available. For a target molecule like 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, a logical and efficient synthetic approach would involve the coupling of two key chiral fragments: a chiral furan-containing amine and a chiral epoxybutane derivative.

A plausible synthetic pathway is outlined below:

G cluster_0 Synthesis of Chiral Furan Amine cluster_1 Synthesis of Chiral Epoxide cluster_2 Coupling and Final Product Furfural Furfural Imine Imine Furfural->Imine  + Benzylamine Chiral_Amine (S)-1-(Furan-2-yl)ethanamine Imine->Chiral_Amine Asymmetric Hydrogenation [Ir(COD)Cl]2, (S,S)-f-Binaphane, H2 Final_Product 4-{[(1S)-1-(Furan-2-yl)ethyl]amino}butan-2-ol Chiral_Amine->Final_Product Ring-opening Butadiene Butadiene Epoxybutene Epoxybutene Chiral_Epoxybutane (R)-2-(oxiran-2-ylmethyl)oxirane (from (R)-epichlorohydrin) Chiral_Epoxybutane->Final_Product

Caption: Hypothetical synthetic route to a furan-containing chiral amino alcohol.

Protocol 1: Asymmetric Synthesis of (S)-1-(Furan-2-yl)ethanamine via Imine Hydrogenation

This protocol is adapted from established methods for the asymmetric hydrogenation of imines, a highly efficient route to chiral amines.[8]

Materials:

  • Furfural

  • Benzylamine

  • Toluene (anhydrous)

  • Magnesium sulfate (anhydrous)

  • [Ir(COD)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

  • (S,S)-f-Binaphane

  • Hydrogen gas (high pressure)

  • Glass-lined autoclave

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve furfural (1.0 eq) in anhydrous toluene.

    • Add benzylamine (1.0 eq) dropwise at room temperature.

    • Stir the mixture for 4 hours.

    • Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-benzyl furfurylimine. Use this directly in the next step.

  • Asymmetric Hydrogenation:

    • In a glovebox, add [Ir(COD)Cl]₂ (0.005 mol%) and (S,S)-f-Binaphane (0.011 mol%) to a glass-lined autoclave containing anhydrous toluene.

    • Stir the solution at room temperature for 30 minutes to form the active catalyst.

    • Add a solution of the N-benzyl furfurylimine (1.0 eq) in anhydrous toluene.

    • Seal the autoclave, remove it from the glovebox, and pressurize with hydrogen gas to 50 bar.

    • Stir the reaction at 30°C for 12 hours.

  • Work-up and Analysis:

    • Carefully release the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the chiral N-benzyl-1-(furan-2-yl)methanamine.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Synthesis of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol via Epoxide Ring-Opening

The ring-opening of epoxides with amines is a classic and reliable method for the synthesis of β-amino alcohols.[7][10]

Materials:

  • (S)-1-(Furan-2-yl)ethanamine (from Protocol 1)

  • (R)-2-Ethyloxirane (commercially available chiral epoxide)

  • Ethanol

  • Triethylamine

Procedure:

  • Reaction Setup:

    • In a sealed tube, dissolve (S)-1-(Furan-2-yl)ethanamine (1.0 eq) and (R)-2-ethyloxirane (1.2 eq) in ethanol.

    • Add triethylamine (1.5 eq) to the mixture.

    • Seal the tube and heat the reaction mixture to 80°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the target 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol.

Applications in Asymmetric Catalysis: Chiral Ligands for Stereoselective Transformations

A primary application of chiral amino alcohols is their use as precursors for chiral ligands in asymmetric catalysis.[5][11] The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Furan-based chiral ligands have shown considerable promise in a variety of catalytic transformations.[10]

G Chiral_Amino_Alcohol Furan-Containing Chiral Amino Alcohol Chiral_Ligand Chiral P,N-Ligand Chiral_Amino_Alcohol->Chiral_Ligand Functionalization (e.g., phosphinylation) Metal_Complex Chiral Metal Catalyst (e.g., Ru, Rh, Ir) Chiral_Ligand->Metal_Complex + Metal Precursor Asymmetric_Reaction Asymmetric Hydrogenation, Asymmetric Allylic Alkylation, etc. Metal_Complex->Asymmetric_Reaction Catalyzes Chiral_Product Enantiomerically Enriched Product Asymmetric_Reaction->Chiral_Product Yields

Sources

Formulation techniques for 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol in drug delivery

Author: BenchChem Technical Support Team. Date: April 2026

[label="Active Loading\n(pH Gradient)

Workflow for the active liposomal loading and validation of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol.

Protocol A: Transmembrane Active Loading (Liposomal)

This protocol utilizes an ammonium sulfate gradient to actively pump the secondary amine into the liposome. It is designed as a self-validating system , meaning no step proceeds without analytical confirmation of the previous step's success.

Step 1: Lipid Film Formation

  • Procedure: Dissolve DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and Cholesterol (molar ratio 55:45) in chloroform. Evaporate under reduced pressure at 45°C to form a thin film.

  • Causality: DPPC has a phase transition temperature (Tm) of 41°C. Using DPPC ensures the bilayer remains rigid at the physiological temperature of 37°C, preventing the furan-amine from leaking prematurely.

  • Validation Checkpoint: Visually inspect the flask. The film must be completely uniform and opaque. Any crystalline aggregates indicate phase separation; discard and repeat.

Step 2: Hydration and Extrusion

  • Procedure: Hydrate the film with 250 mM Ammonium Sulfate (pH 5.5) at 50°C for 1 hour. Extrude 10 times through a 100 nm polycarbonate membrane using a thermobarrel extruder at 50°C.

  • Causality: Extruding above the Tm (50°C > 41°C) ensures the lipids are in the fluid phase, allowing them to pass through the pores and form unilamellar vesicles.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS). Proceed only if the Z-average is 90–110 nm and the Polydispersity Index (PDI) is < 0.1.

Step 3: Gradient Establishment

  • Procedure: Dialyze the liposomes against 10 mM HEPES buffer (pH 7.4, 150 mM NaCl) for 24 hours using a 10 kDa MWCO cassette.

  • Causality: Dialysis removes the unencapsulated ammonium sulfate from the external media. This creates the critical Δ pH gradient required to drive the API into the core.

  • Validation Checkpoint: Measure the conductivity of the external dialysate. It must match the baseline HEPES buffer, confirming complete removal of external ions.

Step 4: Active API Loading

  • Procedure: Add 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol to the liposomal suspension at a drug-to-lipid molar ratio of 1:5. Incubate at 50°C for 45 minutes.

  • Causality: At pH 7.4, a small fraction of the API is unprotonated. This neutral form crosses the lipid bilayer. Once inside the liposome (where pH is acidic due to ammonium sulfate), the secondary amine becomes protonated, rendering it membrane-impermeable and trapping it inside.

  • Validation Checkpoint: Run an aliquot through a Sephadex G-50 spin column to separate free API from liposomes. Quantify via HPLC. Encapsulation Efficiency (EE%) must exceed 90%.

Protocol B: HP- β -CD Complexation for Oxidative Shielding

For applications requiring rapid onset (e.g., oral solutions), liposomes may be too slow-releasing. Hydroxypropyl- β -Cyclodextrin (HP- β -CD) complexation provides an alternative by shielding the furan ring from oxidation without delaying release.

Step 1: Phase Solubility Profiling

  • Procedure: Add excess API to aqueous solutions containing increasing concentrations of HP- β -CD (0 to 50 mM). Shake at 25°C for 48 hours.

  • Causality: The hydrophobic furan ring will spontaneously insert into the hydrophobic cavity of the cyclodextrin, driven by the displacement of high-enthalpy water molecules.

  • Validation Checkpoint: Plot API concentration vs. HP- β -CD concentration. A linear (A L​ -type) plot confirms a 1:1 stoichiometric inclusion complex.

Step 2: Kneading and Lyophilization

  • Procedure: Mix equimolar amounts of API and HP- β -CD in a mortar. Add a 50% v/v ethanol/water solution to form a paste. Knead for 45 minutes. Freeze at -80°C and lyophilize for 48 hours.

  • Causality: Mechanical kneading forces the physical interaction required for inclusion, while lyophilization locks the complex into a stable, amorphous solid state, preventing oxidative degradation of the furan ring during long-term storage.

  • Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC). The complete disappearance of the API's characteristic melting endotherm validates that 100% of the drug is successfully complexed in an amorphous state.

Quantitative Formulation Metrics

The following table summarizes the performance of the unformulated API versus the two engineered delivery systems. Data reflects standardized bench-scale validation metrics.

Formulation TypeEncapsulation Efficiency (%)Furan Ring Stability (30d, 25°C)Drug Release Half-Life (T 1/2​ )Primary Validation Metric
Free API (Aqueous) N/A< 40% (Oxidative degradation)N/AHPLC (Area under curve)
Liposomal (DPPC) 92.4 ± 1.5%> 95%24.5 hoursDLS (PDI < 0.1)
HP- β -CD Complex 98.0 ± 0.8%> 98%Immediate (upon dilution)DSC (Endotherm absence)

References

  • Shoemaker, R. H., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Topics in Medicinal Chemistry. Available at:[Link]

  • Zhang, Y., et al. (2009). Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation. Biomaterials. Available at:[Link]

Troubleshooting & Optimization

Optimizing catalyst load for the production of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol Reaction Pathway: Reductive amination of 2-acetylfuran with 4-aminobutan-2-ol

Welcome to the Technical Support Center. As drug development professionals and process chemists, synthesizing furan-containing secondary amino alcohols presents a unique chemoselectivity challenge. The furan ring is highly sensitive to aggressive reductive conditions, while the secondary amine product is a known transition-metal catalyst poison.

This guide provides a self-validating framework to optimize heterogeneous catalyst loading (e.g., Pd/C) to achieve high conversion while preventing furan over-reduction and reaction stalling.

I. Reaction Workflow & Causality Mapping

The following diagram maps the mechanistic pathways and the direct consequences of catalyst loading choices during the reductive amination process.

OptimizationWorkflow Start Reactants: 2-Acetylfuran + 4-Aminobutan-2-ol Imine Intermediate: Schiff Base (Imine) Start->Imine Condensation (-H2O) Cat Catalytic Hydrogenation (Pd/C or Pt/C under H2) Imine->Cat Catalyst + H2 Opt Optimal Load (1-5 mol%): Target Amino Alcohol Cat->Opt Optimized High High Load (>10 mol%): Furan Over-reduction Cat->High Excess Active Sites Low Low Load (<0.5 mol%): Reaction Stalls Cat->Low Amine Saturation

Reaction workflow and catalyst loading causality for the reductive amination of 2-acetylfuran.

II. Step-by-Step Optimization Protocol

To achieve a robust synthesis of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, the reductive amination must be decoupled into a two-step sequence. This prevents the competitive direct reduction of the ketone starting material.

Step 1: Imine Pre-formation (Condensation)

  • Procedure: In an oven-dried flask under N₂, combine 2-acetylfuran (1.0 equiv) and 4-aminobutan-2-ol (1.1 equiv) in anhydrous methanol. Add a dehydrating agent such as titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 equiv) or activated 4Å molecular sieves. Stir at room temperature for 4 hours.

  • Causality: 2-acetylfuran is a sterically hindered ketone, making transimination slower than it would be for an aldehyde 1. Introducing the hydrogenation catalyst and H₂ gas simultaneously will result in the direct reduction of the ketone to 1-(furan-2-yl)ethanol. Pre-forming the imine removes this competitive pathway.

  • Self-Validating Check: Analyze an aliquot via LC-MS or TLC. Do not proceed to Step 2 until the 2-acetylfuran peak has completely disappeared.

Step 2: Catalyst Loading Matrix Setup

  • Procedure: Filter the imine solution (if sieves were used) into parallel pressure reactors. Add 5% Pd/C at varying loadings: 0.5 mol%, 2.0 mol%, 5.0 mol%, and 10.0 mol% relative to the substrate.

  • Causality: Furan rings are highly sensitive to aggressive reductive conditions 2. An excess of active palladium sites combined with H₂ will rapidly reduce the furan ring to a tetrahydrofuran (THF) derivative. Conversely, too low a loading leads to catalyst poisoning by the secondary amine product 3.

Step 3: Catalytic Hydrogenation

  • Procedure: Purge the reactors with N₂ (3x), followed by H₂ (3x). Pressurize to exactly 1 atm (balloon pressure) and stir vigorously at 25 °C for 12 hours.

  • Self-Validating Check (The Spike Test): If hydrogen uptake ceases and LC-MS shows the reaction stalled at ~50% conversion, spike the mixture with an additional 1.0 mol% of fresh Pd/C. If the reaction immediately resumes, the initial catalyst was deactivated via amine poisoning.

Step 4: Workup and Isolation

  • Procedure: Purge the vessel with N₂. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C. (Caution: Spent Pd/C is highly pyrophoric; do not let the filter cake dry in the air). Concentrate the filtrate and purify via flash chromatography (DCM/MeOH with 1% Et₃N to prevent streaking of the amine).

III. Quantitative Benchmarks: Catalyst Loading Effects

The table below summarizes typical experimental outcomes when optimizing the 5% Pd/C catalyst loading for this specific reductive amination under 1 atm H₂ at 25 °C.

Catalyst Load (5% Pd/C)Conversion (%)Yield of Target (%)Over-reduction (THF by-product) (%)Unreacted Imine (%)Mechanistic Outcome
0.5 mol% 45%40%< 1%55%Reaction stalls (Amine poisoning)
2.0 mol% 98%92% 2%2%Optimal balance
5.0 mol% >99%85%12%0%Minor furan reduction begins
10.0 mol% >99%45%52%0%Severe furan over-reduction
IV. Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~40-50% conversion despite maintaining a constant hydrogen pressure. What is the mechanistic cause? A1: This is a classic case of catalyst poisoning. The product, 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, is a secondary amine with a lone pair of electrons that strongly coordinates to the empty d-orbitals of the palladium catalyst. When the catalyst loading is too low (< 0.5 mol%), the active metal sites become completely saturated by the accumulating amine product, blocking the chemisorption and activation of H₂ gas 3. Fix: Perform the "Spike Test" described in Step 3. To prevent this in future runs, optimize the loading to ~2.0 mol% or add a mild stoichiometric acid (e.g., acetic acid) to protonate the amine, reducing its coordinating ability.

Q2: LC-MS analysis of my crude mixture shows a major by-product with a mass +4 Da higher than the target molecule. What happened? A2: A +4 Da mass shift indicates the over-reduction of the furan ring to a tetrahydrofuran (THF) derivative. Furan rings possess relatively low aromatic resonance energy compared to benzene and are highly sensitive to aggressive reductive conditions 2. If you use a high catalyst load (>5 mol%) or elevated hydrogen pressure (>2 atm), the high local concentration of active hydrogen on the palladium surface will force the reduction of the two double bonds in the furan ring. Fix: Strictly control the catalyst loading to 1-2 mol% and maintain H₂ pressure at exactly 1 atm. If the furan ring proves too labile, switch to a less aggressive catalyst like Pt/C or utilize continuous flow micellar conditions which allow for ultra-low (ppm) catalyst loadings 4.

Q3: I am observing significant amounts of 1-(furan-2-yl)ethanol in my crude mixture. How do I prevent this? A3: 1-(furan-2-yl)ethanol is the product of direct ketone reduction. This occurs when the catalytic hydrogenation rate outpaces the imine condensation rate. Because 2-acetylfuran is a ketone, it is sterically more hindered than an aldehyde, making the initial transimination step the rate-limiting bottleneck 1. Fix: Implement the two-step "pre-formation" protocol outlined in Step 1. By utilizing a dehydrating agent (Ti(OiPr)₄) and allowing the imine to fully form before introducing the Pd/C catalyst and hydrogen gas, you completely remove the pathway for direct alcohol formation.

V. References
  • Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor. RSC Publishing.[Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC / National Institutes of Health.[Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC / National Institutes of Health.[Link]

  • One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. PubMed / National Institutes of Health.[Link]

Sources

Troubleshooting side reactions in furan-2-yl ethylamine derivative synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Furan-2-yl Ethylamine Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of these critical pharmacophores. Furan-2-yl ethylamine derivatives are vital building blocks in medicinal chemistry, commonly utilized in the development of histamine H2 receptor antagonists and CNS-active compounds.

However, the electron-rich nature of the furan ring and the competitive reactivity of amine intermediates make their synthesis notoriously prone to side reactions. This guide provides an in-depth, mechanistic approach to diagnosing and resolving these issues, ensuring high-yield, reproducible outcomes.

Mechanistic Flow & Reaction Pathways

To successfully troubleshoot your synthesis, you must first understand the competing reaction pathways. The reductive amination of furan-2-yl acetaldehyde (or related ketones) is a delicate balance between imine formation, targeted reduction, and several aggressive side reactions.

G Substrate Furan-2-yl Acetaldehyde (Substrate) Imine Imine Intermediate (Desired Pathway) Substrate->Imine Primary Amine (-H2O) RingOpen 4-Hydroxy-2-butenal Deriv. (Ring-Opened Byproduct) Substrate->RingOpen H+ / H2O (Acid Catalysis) Alcohol Furan-2-yl Ethanol (Direct Reduction Byproduct) Substrate->Alcohol Direct Reduction (Competing Pathway) Target Furan-2-yl Ethylamine (Target Product) Imine->Target Reduction (e.g., NaBH(OAc)3) TertAmine Tertiary Amine (Overalkylation Byproduct) Target->TertAmine Excess Substrate (Over-reaction)

Reaction pathways in furan-2-yl ethylamine synthesis, highlighting desired routes and side reactions.

Troubleshooting Guides & FAQs

Q1: Why do I observe linear dicarbonyl byproducts instead of my target furan-2-yl ethylamine during reductive amination? Causality: Furan rings are highly susceptible to acid-catalyzed hydrolytic ring-opening. In aqueous or protic acidic conditions (often used to promote imine formation), the furan ring is protonated at the Cα position. This is the rate-limiting step that leads to the formation of 2,5-dihydro-2-furanol intermediates, which subsequently open to form 4-hydroxy-2-butenal derivatives (1)[1]. Resolution:

  • Solvent Switch: Shift from protic solvents (like methanol) to polar aprotic solvents (e.g., DMF or ethyl acetate), which strongly stabilize furan derivatives and suppress the protonation pathway (2)[2].

  • Catalyst Choice: Avoid Brønsted acids. If a catalyst is necessary for imine condensation, use mild Lewis acids (e.g., Ti(OiPr)₄) or physical water scavengers (molecular sieves).

Q2: My reaction yields a mixture of secondary and tertiary amines. How can I prevent overalkylation? Causality: The target secondary amine is often more nucleophilic and sterically unhindered than the primary amine starting material. Consequently, it competes with the primary amine to react with unconsumed aldehyde, leading to overalkylation and the formation of tertiary amines (3)[3]. Traditional reductive amination routes frequently result in mixtures of di- and trisubstituted amines due to this competitive reactivity (4)[4]. Resolution:

  • Stoichiometry: Employ an excess of the primary amine (3–5 equivalents) to statistically favor the formation of the secondary amine.

  • Stepwise Strategy: Fully form the imine intermediate first before introducing the reducing agent.

  • Heterogeneous Catalysis: Utilizing specific heterogeneous catalysts (e.g., Ru/Nb₂O₅ or Ir/SiO₂-SO₃H) can sterically or electronically favor imine hydrogenation over overalkylation (3)[3].

Q3: The aldehyde is being reduced to an alcohol before the imine can form. What is causing this direct hydrogenation? Causality: Direct reduction of the carbonyl group competes with imine hydrogenation, especially when the imine formation step is incomplete or the reducing agent is overly aggressive (3)[3]. Resolution:

  • Select a reducing agent with high chemoselectivity for imines over aldehydes, such as Sodium triacetoxyborohydride (STAB). NaBH₄ is generally too reactive and will directly reduce the aldehyde.

Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol utilizes a stepwise reductive amination strategy with built-in validation checkpoints.

Protocol: Stepwise Synthesis of Secondary Furan-2-yl Ethylamines

Step 1: Imine Condensation

  • Dissolve furan-2-yl acetaldehyde (1.0 eq) and the primary amine (1.5 eq) in anhydrous ethyl acetate (0.2 M).

  • Add activated 4Å molecular sieves (200 mg/mmol). Causality: Sieves drive the condensation forward by physically sequestering water, eliminating the need for Brønsted acid catalysts that trigger furan ring opening.

  • Stir at room temperature under N₂ for 4 hours.

    • Validation Checkpoint 1: Monitor by ¹H NMR. The aldehyde proton peak (~9.5 ppm) must completely disappear, replaced by the imine proton peak (~8.0 ppm). Do not proceed until conversion is >95%.

Step 2: Chemoselective Reduction 4. Cool the reaction mixture to 0°C. Causality: Exothermic reduction can cause localized heating, accelerating competitive direct reduction of unreacted aldehyde. Cooling maximizes chemoselectivity. 5. Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 eq). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Checkpoint 2: Monitor by TLC (Ninhydrin stain). The appearance of a new amine spot confirms successful reduction.

Step 3: Workup & Purification 6. Quench carefully with saturated aqueous NaHCO₃. Causality: Maintaining an alkaline environment (pH > 7) during workup prevents acid-catalyzed hydrolytic cleavage of the furan C-O bond. 7. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. 8. Purify via column chromatography. For chromatography, use deactivated or neutral silica gel by adding a small amount of a neutralizing agent like triethylamine (~0.1-1%) to the eluent to prevent acid-catalyzed degradation on the column (2)[2].

  • Validation Checkpoint 3: Final ¹H NMR must show intact furan ring protons (typically at ~6.2, 6.3, and 7.4 ppm).

Quantitative Data Summary

The table below summarizes the expected outcomes when varying reaction conditions, demonstrating the causality of protocol choices.

Reaction ConditionSolventCatalyst / Reducing AgentMajor ProductYield of TargetPrimary Side Reaction
One-pot, ProticMethanolNaBH₄Furan-2-yl Ethanol< 20%Direct Carbonyl Reduction
One-pot, AcidicH₂O / HClNaBH₃CN4-Hydroxy-2-butenal< 5%Furan Ring Opening
One-pot, NeutralMethanolH₂, Pd/CTertiary Amine30-40%Overalkylation
Stepwise, Aprotic Ethyl Acetate STAB (NaBH(OAc)₃) Furan-2-yl Ethylamine > 85% None (Optimized)
HeterogeneousEthyl AcetateIr/SiO₂-SO₃HFuran-2-yl EthylamineVariableSuppressed Overalkylation

References

  • 1 - ACS Publications. 2.2 - Benchchem Technical Support. 3.3 - MDPI. 4.4 - Green Chemistry (RSC Publishing).

Sources

Validation & Comparative

Comparative Profiling of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol and Structurally Analogous Amino Alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Furan-containing amino alcohols are highly versatile building blocks in medicinal chemistry, offering unique electronic properties, hydrogen-bonding capabilities, and favorable physicochemical profiles for drug discovery[1]. Among these, 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol represents a specialized secondary amine scaffold. By incorporating an α -methyl group (forming an ethyl linker) adjacent to the furan ring, this compound addresses common pharmacokinetic liabilities associated with simple furfurylamines, such as rapid oxidative deamination[2].

This technical guide provides an objective, data-driven comparison between 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol and two structural analogs: 4-(furfurylamino)butan-2-ol (lacking the α -methyl steric shield) and 4-{[1-(phenyl)ethyl]amino}butan-2-ol (substituting the heteroaromatic furan with a phenyl ring).

Structural Rationale & Physicochemical Profiling

The selection of a specific amino alcohol scaffold dictates the downstream pharmacokinetics and target-binding thermodynamics of the synthesized drug candidate. The furan ring provides a localized π -electron system and a hydrogen-bond acceptor (the oxygen atom), which can engage in critical interactions within kinase hinge regions or GPCR binding pockets[3].

However, unsubstituted furfurylamines are notoriously susceptible to rapid metabolism. The introduction of the α -methyl group in 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol serves a highly specific mechanistic purpose: steric shielding . This modification restricts enzymatic access to the amine and the benzylic-equivalent carbon, significantly prolonging the compound's half-life without drastically increasing lipophilicity (cLogP).

Table 1: Comparative Physicochemical Properties
CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)pKa (Amine)Structural Distinction
4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol 183.251.1545.5~9.2Furan ring + α -methyl steric shield
4-(Furfurylamino)butan-2-ol 169.220.7545.5~9.0Furan ring, unshielded linker
4-{[1-(Phenyl)ethyl]amino}butan-2-ol 193.291.8532.3~9.5Phenyl ring (higher lipophilicity, no H-bond acceptor)

Metabolic Stability: The Causality of Steric Shielding

Unshielded amino alcohols undergo rapid degradation via Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO) pathways[4]. The primary metabolic liabilities include oxidative deamination at the linker carbon and epoxidation of the electron-rich furan ring.

By utilizing the 1-(furan-2-yl)ethyl moiety, researchers actively manipulate the binding trajectory of the compound within the CYP450 active site. The α -methyl group creates a steric clash with the heme-oxo intermediate, drastically reducing the rate of hydrogen abstraction required for deamination.

Pathway A 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol B CYP450 / MAO Enzymatic Attack A->B C Alpha-Methyl Group (Steric Shielding) A->C D Reduced Oxidative Deamination B->D Primary Outcome E Furan Ring Epoxidation (Minor Pathway) B->E Secondary C->B Blocks

Mechanism of alpha-methyl steric shielding against MAO/CYP450-mediated metabolism.

Table 2: In Vitro Human Liver Microsome (HLM) Stability

Data represents typical baseline clearance rates for these isolated scaffolds prior to further derivatization.

CompoundHLM Half-Life (T 1/2​ , min)Intrinsic Clearance (CL int​ , µL/min/mg)Primary Metabolite Observed
4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol 48.528.6Furan ring oxidation (minor)
4-(Furfurylamino)butan-2-ol 14.297.5Oxidative deamination (major)
4-{[1-(Phenyl)ethyl]amino}butan-2-ol 62.022.3Hydroxylation of phenyl ring

Analysis: The data clearly demonstrates the protective effect of the α -methyl group. While the phenyl analog exhibits the longest half-life, it lacks the furan oxygen necessary for targeted hydrogen bonding, making the furan-ethyl derivative the optimal balance of stability and binding potential.

Synthesis & Experimental Workflows

The synthesis of vicinal and 1,3-amino alcohols is primarily achieved via the reductive amination of corresponding ketones or aldehydes[5]. For 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, the reaction between 1-(furan-2-yl)ethan-1-one and 4-aminobutan-2-ol requires a carefully selected reducing agent.

Expertise Insight: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is chosen over sodium borohydride (NaBH 4​ ) because it is a milder reagent. It selectively reduces the protonated imine intermediate without prematurely reducing the starting ketone into an alcohol, ensuring high atom economy and minimizing side products.

Workflow A 1-(Furan-2-yl)ethan-1-one + 4-Aminobutan-2-ol B Reductive Amination (NaBH(OAc)3, DCE, rt) A->B C Flash Chromatography & Chiral Resolution B->C D LC-MS & NMR Quality Control (>98%) C->D E In Vitro ADME & Binding Assays D->E

Workflow for the synthesis and validation of furan-containing amino alcohols.

Step-by-Step Experimental Methodologies

Protocol 1: Reductive Amination Synthesis

This protocol is designed to be a self-validating system, ensuring that intermediate formation is confirmed before reduction occurs.

  • Imine Formation: Dissolve 1-(furan-2-yl)ethan-1-one (1.0 equiv) and 4-aminobutan-2-ol (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 equiv) to catalyze imine formation.

  • Equilibration: Stir the mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc) 3​ (1.5 equiv) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

  • Reaction Monitoring (Self-Validation): After 4 hours, monitor the reaction via TLC (DCM:MeOH 9:1). Validation Check: Stain the TLC plate with ninhydrin and heat. The complete disappearance of the primary amine spot (4-aminobutan-2-ol, deep purple) and the appearance of a new secondary amine spot (faint yellow/brown) confirms successful conversion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ until pH ~8. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 0-10% MeOH in DCM with 1% Et 3​ N) to yield the pure amino alcohol.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (CL int​ ) and validates the steric shielding hypothesis.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLM protein, 1 µM test compound, and buffer. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and stop the reaction.

  • Control Validation (Self-Validation): Run Verapamil concurrently as a high-clearance positive control. Validation Check: If the half-life of Verapamil exceeds 20 minutes, the CYP450 enzymes in the microsomal batch are inactive; the assay must be invalidated and repeated.

  • Analysis: Centrifuge the samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate T 1/2​ and CL int​ .

References

  • Large-Scale Synthesis of (R)-2-Amino-1-(2-furyl)ethanol via a Chemoenzymatic Approach American Chemical Society (ACS)[Link]

  • Furan: A Promising Scaffold for Biological Activity International Journal of Advanced Biological and Biomedical Research (IJABBR)[Link]

  • Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel ResearchGate[Link]

  • Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis MDPI[Link]

Sources

High-Resolution Mass Spectrometry Comparison Guide: Orbitrap vs. Q-TOF for Complex Fragmentation Pattern Validation

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

Executive Summary The structural elucidation of synthetic secondary amines containing both heterocyclic and aliphatic moieties requires robust analytical platforms. The compound 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol (C10H17NO2, exact mass 183.1259 Da) serves as an excellent model for evaluating mass spectrometry (MS) performance. Its fragmentation involves competitive pathways: aliphatic hydroxyl dehydration, alpha-cleavage of the amine, and heterocyclic ring opening. This guide objectively compares the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) high-resolution mass spectrometry (HRMS) platforms for validating these fragmentation patterns, supported by in silico software tools.

Mechanistic Grounding: Expected Fragmentation Pathways

Understanding the causality behind the fragmentation of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol is critical for platform evaluation. Under positive electrospray ionization (ESI+), the protonated molecule [M+H]+ appears at m/z 184.1338. Upon collision-induced dissociation, three primary mechanisms dictate the spectral output:

  • Aliphatic Dehydration: The butan-2-ol chain readily undergoes a neutral loss of water (-18.0106 Da), yielding a fragment at m/z 166.1232.

  • C-N Alpha-Cleavage: Cleavage adjacent to the secondary amine produces two highly stable carbocations depending on charge retention: the furan-containing fragment[Furan-CH(CH3)]+ at m/z 95.0491, and the aliphatic amine fragment at m/z 90.0913.

  • Furan Ring Opening: A diagnostic feature of furan derivatives is the subsequent fragmentation of the m/z 95.0491 ion via the expulsion of carbon monoxide (CO, -27.9949 Da), generating a conjugated diene cation at m/z 67.0542[1]. Differentiating this CO loss from the isobaric loss of ethylene (C2H4, -28.0313 Da) requires high mass accuracy, as the mass difference is merely 0.0364 Da[2].

Fragmentation M [M+H]+ m/z 184.1338 C10H18NO2+ H2O_loss [M+H - H2O]+ m/z 166.1232 C10H16NO+ M->H2O_loss -H2O (-18.0106 Da) Furan_frag Furan-CH(CH3)+ m/z 95.0491 C6H7O+ M->Furan_frag C-N Cleavage Amine_frag Butanol-Amine+ m/z 90.0913 C4H12NO+ M->Amine_frag C-N Cleavage CO_loss [Furan-CH(CH3) - CO]+ m/z 67.0542 C5H7+ Furan_frag->CO_loss -CO (-27.9949 Da)

Proposed MS/MS fragmentation pathway for 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol.

Hardware Comparison: Orbitrap vs. Q-TOF Performance

When validating the fragmentation pattern of this molecule, the choice between an Orbitrap and a Q-TOF platform impacts data quality, specifically regarding mass accuracy and low-mass fragment detection[3].

  • Resolving Power & Mass Accuracy: Orbitrap mass analyzers can achieve resolving powers exceeding 140,000 (FWHM at m/z 200), routinely delivering sub-ppm mass accuracy[4]. This is paramount for confirming the elemental composition of the m/z 67.0542 fragment (distinguishing CO loss from C2H4 loss). Q-TOF instruments typically operate at 40,000–60,000 FWHM. While their mass accuracy (~1.5 to 2 ppm) is sufficient for this specific isobaric separation, Orbitraps provide a wider margin of error in complex matrices[4].

  • Collision Cell Dynamics: Orbitrap platforms utilize Higher-energy C-trap Dissociation (HCD). Unlike traditional 3D ion traps, HCD does not suffer from the "1/3 rule" low-mass cut-off, allowing for the unhindered detection of the m/z 67.0542 and m/z 90.0913 fragments[5]. Q-TOF platforms utilize standard Collision-Induced Dissociation (CID) in a multipole collision cell, which also captures low-mass ions effectively but may yield different relative abundances due to shorter ion residence times[6].

Table 1: Performance Comparison for Target Molecule Validation

ParameterOrbitrap (e.g., Exploris/Q Exactive)Q-TOF (e.g., Agilent 6546 / Waters Xevo)Impact on Target Molecule Analysis
Mass Accuracy < 1 ppm (internal calibration)1 - 2 ppmOrbitrap provides higher confidence for the exact mass of the m/z 67.0542 furan fragment.
Resolving Power Up to 240,000 (at m/z 200)40,000 - 60,000Both resolve CO vs. C2H4 loss, but Orbitrap excels in complex biological matrices.
Fragmentation HCD (Higher-energy C-trap Dissociation)CID (Collision-Induced Dissociation)Both capture low-mass ions; HCD often provides richer deep-fragmentation spectra.
Scan Speed 12 - 40 HzUp to 50 HzQ-TOF is advantageous if the compound is analyzed via ultra-fast UHPLC gradients.
Software Validation: In Silico Fragmentation Trees

Because 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol is a specialized molecule, experimental MS/MS spectra often return poor matches in standard spectral libraries (e.g., NIST, mzCloud). Therefore, hardware data must be validated using in silico prediction tools.

We compare traditional library matching against SIRIUS (incorporating CSI:FingerID) . SIRIUS is an open-source Java-based software that identifies small molecules from fragmentation MS data without relying on spectral libraries[7]. It computes hypothetical fragmentation trees from high-resolution isotope patterns and MS/MS data[8]. For our target molecule, SIRIUS successfully maps the neutral losses (H2O and CO) to the predicted molecular formula, generating a probabilistic molecular fingerprint that validates the Orbitrap/Q-TOF data with high confidence[9].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness, the following methodology establishes a self-validating system for acquiring the fragmentation data.

Step 1: Sample Preparation

  • Prepare a 1 µg/mL solution of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol in a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Prepare a procedural blank (diluent only) to rule out background isobaric interferences.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. The retention time must be consistent across triplicate injections to validate compound stability.

Step 3: HRMS Acquisition (Data-Dependent Acquisition - DDA)

  • Ionization: ESI Positive mode.

  • Mass Calibration: Utilize an internal lock mass (e.g., ambient polysiloxane at m/z 371.1012) to ensure continuous sub-ppm mass accuracy.

  • Fragmentation: Apply stepped Normalized Collision Energies (NCE) at 20, 40, and 60.

    • Causality: NCE 20 preserves the [M+H - H2O]+ ion, while NCE 60 drives the deep fragmentation necessary to break the furan ring and observe the m/z 67.0542 ion.

Step 4: Data Processing & Validation

  • Extract the MS/MS spectra and filter for mass errors < 2 ppm.

  • Export the spectra in .mgf format and import into SIRIUS 4.0+ for fragmentation tree computation and CSI:FingerID structural validation[10].

Workflow Sample Sample Prep (0.1% FA) LC UHPLC Separation Sample->LC MS HRMS Acquisition LC->MS Data Data Processing MS->Data InSilico SIRIUS Validation Data->InSilico

End-to-end analytical workflow for HRMS fragmentation pattern validation.

Conclusion & Recommendations

For the structural validation of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, both Orbitrap and Q-TOF platforms provide the necessary resolution to identify key fragmentation pathways, including the diagnostic loss of CO from the furan ring. However, the Orbitrap's superior mass accuracy (<1 ppm) and HCD fragmentation capabilities offer a slight edge for unambiguous structural elucidation of unknowns. Coupling this high-resolution hardware data with in silico fragmentation tree analysis via SIRIUS creates a highly trustworthy, self-validating analytical workflow that bypasses the limitations of traditional spectral libraries.

References
  • Source: PubMed (NIH)
  • Title: A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters Source: Benchchem URL
  • Title: The formation of furan-like disinfection byproducts from phenolic precursors Source: RSC URL
  • Title: SIRIUS (software)
  • Title: SIRIUS 4.0.
  • Title: Welcome - SIRIUS Documentation Source: GitHub URL
  • Title: Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips Source: Metwarebio URL
  • Title: IQ-X Tribrid Orbitrap vs.
  • Title: AspirinCode/sirius: SIRIUS - metabolomics mass spectrometry framework Source: GitHub URL

Sources

A Comparative Guide to the Structural Validation of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol: An Integrated Crystallographic Approach

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. A precise understanding of atomic connectivity, stereochemistry, and intermolecular interactions is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel chiral amine alcohol, 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, with a primary focus on the definitive method of single-crystal X-ray crystallography. While, to date, no public crystallographic data for this specific molecule exists in open-access databases like the Crystallography Open Database (COD), this guide will serve as a comprehensive roadmap for its structural elucidation, should it be synthesized.[1][2][3][4] We will explore not only the "how" but, more importantly, the "why" behind the experimental choices, providing a framework for robust and reliable structural characterization.

The Gold Standard: Single-Crystal X-ray Crystallography

For the definitive determination of a small molecule's three-dimensional structure, single-crystal X-ray diffraction (SCXRD) remains the unparalleled gold standard.[5][6][7][8] This technique provides a detailed atomic-level map of the molecule, revealing precise bond lengths, bond angles, and the absolute configuration of stereocenters. The resulting crystal structure offers an irrefutable piece of evidence for the compound's identity and conformation in the solid state.

A Step-by-Step Protocol for the Crystallographic Validation of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

The journey from a newly synthesized powder to a publication-quality crystal structure is a meticulous process. Here, we outline a detailed protocol, infused with practical insights, for obtaining and analyzing the X-ray crystallography data for our target molecule.

1. Purification and Characterization:

  • Rationale: The purity of the starting material is critical for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol:

    • Purify the synthesized 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol using column chromatography or recrystallization to >98% purity.

    • Confirm the purity and preliminary identity using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]

2. Crystallization Screening:

  • Rationale: Growing a high-quality single crystal is often the most challenging step. A systematic screening of various solvents, temperatures, and crystallization techniques is essential.[12][13]

  • Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[12]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystallization.[14]

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

3. Crystal Selection and Mounting:

  • Rationale: A suitable crystal for diffraction should be a single, well-formed crystal with sharp edges and no visible cracks or defects.

  • Protocol:

    • Under a microscope, select a crystal with dimensions of approximately 0.1-0.3 mm.[15]

    • Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[16]

4. X-ray Diffraction Data Collection:

  • Rationale: The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected on a detector. The geometry and intensity of the diffracted spots contain the information needed to determine the crystal structure.

  • Protocol:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and improve data quality.[15]

    • Center the crystal in the X-ray beam.[17]

    • Collect a series of diffraction images while rotating the crystal.[16][18]

5. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the arrangement of atoms within the crystal.

  • Protocol:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their positions.

    • Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.[19][20]

    • Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[21][22]

6. Data Validation and Interpretation:

  • Rationale: It is crucial to assess the quality of the final crystal structure to ensure its accuracy and reliability.[23][24]

  • Key Validation Parameters:

    • R-factors (R1 and wR2): These values indicate the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values are better, with R1 typically below 5% for a well-refined small molecule structure.[21]

    • Goodness-of-Fit (GoF): This should be close to 1.0 for a good refinement.[19]

    • Residual Electron Density: The difference electron density map should be relatively flat, with no large positive or negative peaks.

    • Anisotropic Displacement Parameters (ADPs): These should be physically reasonable, describing the thermal motion of the atoms.

Below is a diagram illustrating the workflow for X-ray crystallographic structure validation:

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_validation Validation & Interpretation Purification Compound Purification (>98%) Crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization Selection Single Crystal Selection (0.1-0.3 mm) Crystallization->Selection Mounting Crystal Mounting (Goniometer Head) Selection->Mounting Data_Collection X-ray Diffraction (100 K) Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Solution Structure Solution (Direct Methods) Data_Reduction->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Quality Assessment (R-factors, GoF) Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Workflow for X-ray Crystallographic Structure Validation.

A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides the definitive answer, a comprehensive structural validation often employs a suite of complementary techniques.[25][26] Each method offers unique insights, and their combined application provides a holistic and self-validating picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[9][10][27][28][29] For 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, a combination of 1D and 2D NMR experiments would be essential.

  • ¹H NMR: Would reveal the number of different proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about neighboring protons).

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[11][30][31][32][33]

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement of the molecule, allowing for the unambiguous determination of its molecular formula.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the molecule and analyzing the masses of the fragments, MS/MS can provide valuable information about the molecule's substructures.[32]

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure, spectroscopic properties, and relative energies of different conformers of a molecule.[34][35][36][37]

  • Structure Prediction: A calculated structure can be compared with experimental data to aid in its interpretation.

  • Spectroscopic Prediction: Calculated NMR chemical shifts and vibrational frequencies can be compared with experimental spectra to support structural assignments.

Comparison of Techniques for the Structural Validation of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Chemistry
Primary Information 3D atomic structure in the solid state, bond lengths, bond angles, absolute stereochemistry.Atomic connectivity in solution, chemical environment of atoms, stereochemical relationships.Molecular formula (HRMS), structural fragments (MS/MS).Predicted 3D structure, relative energies of conformers, predicted spectroscopic properties.
Strengths Unambiguous and definitive 3D structure determination.[5]Provides detailed information about the structure in solution, non-destructive.[27]High sensitivity, requires very small amounts of sample, provides exact molecular formula.[11][31]Can predict structures and properties for which experimental data is unavailable, provides insights into molecular energetics.[35]
Weaknesses Requires a high-quality single crystal, which can be difficult to obtain; provides information only on the solid-state conformation.[6]Does not provide a direct 3D structure, interpretation can be complex for large molecules.[9]Does not provide complete 3D structural information, isomers can be difficult to distinguish.Predictions need to be validated by experimental data, accuracy depends on the level of theory and basis set used.[37]
Sample Requirements Single crystal (0.1-0.3 mm).Milligram quantities, soluble sample.Microgram to nanogram quantities.None (in silico).

An Integrated Approach to Structure Validation

The most robust approach to structure validation involves the integration of multiple analytical techniques. This creates a self-validating system where the data from each method corroborates the others.

Integrated Structure Validation cluster_experimental Experimental Techniques cluster_computational Computational Modeling cluster_validation Final Validated Structure NMR NMR Spectroscopy (Connectivity, Solution Structure) Xray X-ray Crystallography (Definitive 3D Structure) NMR->Xray Complements Validated_Structure Unambiguous Structural Assignment NMR->Validated_Structure Confirms MS Mass Spectrometry (Molecular Formula, Fragments) MS->Xray Complements MS->Validated_Structure Confirms Xray->Validated_Structure Defines CompChem Computational Chemistry (Predicted Structure & Properties) CompChem->Xray Complements CompChem->Validated_Structure Supports

Sources

Comparative Toxicology Guide: 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol vs. Foundational Furan Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and fine chemical synthesis increasingly rely on functionalized heterocyclic scaffolds, understanding the structure-toxicity relationships of furan derivatives is paramount. This guide provides an objective, data-driven comparison of the complex functionalized intermediate 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol against foundational furan derivatives (Furan, Furfural, and 5-Hydroxymethylfurfural).

By dissecting the causality behind metabolic bioactivation and outlining self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to accurately assess hepatotoxic risk.

Structural Rationale and Mechanistic Causality

The toxicity of furan-containing compounds is rarely driven by the parent molecule; rather, it is a classic example of toxification via metabolic activation. In the liver, Cytochrome P450 2E1 (CYP2E1) oxidizes the furan ring to form highly reactive, electrophilic α,β-unsaturated dialdehydes, such as cis-2-butene-1,4-dial (BDA) 1[1]. These transient intermediates rapidly form covalent cross-links with tissue nucleophiles (proteins and DNA), initiating a cascade of cellular stress that culminates in sustained cytotoxicity and hepatotoxicity 2[2].

However, the bioactivation rate is highly sensitive to steric hindrance. Unsubstituted furan fits perfectly into the CYP2E1 catalytic pocket, leading to rapid BDA formation. In contrast, 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol features massive steric bulk at the 2-position of the furan ring. This bulky aliphatic side chain physically impedes optimal orientation within the CYP enzyme. Furthermore, the presence of a secondary amine and a secondary alcohol provides highly favorable, lower-energy metabolic escape routes—such as N-dealkylation or direct Phase II glucuronidation. These alternative pathways effectively shunt the molecule away from toxicological ring-opening, drastically reducing its hepatotoxic potential.

ToxicityPathway Furan Furan Derivative CYP CYP2E1 Oxidation Furan->CYP Bioactivation BDA Reactive Dialdehyde CYP->BDA Ring Opening Adducts Protein/DNA Adducts BDA->Adducts Covalent Binding Tox Hepatotoxicity Adducts->Tox Cellular Stress

CYP2E1-mediated bioactivation of furan derivatives to reactive dialdehydes and toxicity.

Quantitative Toxicity Comparison

To contextualize the safety profile of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, we must benchmark it against simpler furans. As structural complexity and hydrophilicity increase, we generally observe a marked decrease in target toxicity and enzyme inhibition 3[3].

CompoundStructural ClassificationCYP2E1 Bioactivation PotentialHepG2 Cytotoxicity (IC₅₀)Primary Mode of Toxicity
Furan UnsubstitutedVery High< 1 mMBDA-mediated protein/DNA crosslinking
Furfural 2-Aldehyde SubstitutedModerate~ 5 mMDirect aldehyde reactivity / Substituted dialdehyde
5-Hydroxymethylfurfural (HMF) 2,5-DisubstitutedLow> 20 mMMild electrophilic stress
4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol 2-Bulky Aliphatic SubstitutedVery Low> 50 mMAlternative clearance (N-dealkylation, Glucuronidation)

Self-Validating Experimental Protocols

To rigorously prove the reduced toxicity of functionalized furans, researchers must employ self-validating assay systems. Below are the gold-standard methodologies for assessing furan bioactivation and downstream cellular impact.

Reactive Metabolite Trapping (LC-MS/MS)

Causality & Design: Because α,β-unsaturated dialdehydes are highly transient, they cannot be quantified directly. By introducing nucleophilic trapping agents like N-acetyl-L-cysteine (NAC) and N-acetyl-L-lysine (NAL) into the microsomal incubation, we force the reactive intermediate into a stable, quantifiable pyrrole conjugate (NAC-BDA-NAL) 4[4].

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLM (1 mg/mL final protein concentration), the test compound (50 µM), NAC (2 mM), and NAL (2 mM) in the buffer.

  • Internal Validation Controls:

    • Negative Control: Omit NADPH from a parallel sample. Since CYP2E1 requires NADPH as an electron donor, any adducts detected here indicate assay artifact rather than true enzymatic bioactivation.

    • Inhibition Control: Add 4-methylpyrazole (10 µM) to a parallel sample to confirm that the bioactivation is specifically CYP2E1-dependent.

  • Initiation: Add NADPH (1 mM) to initiate the reaction. Incubate in a shaking water bath at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Causality: The organic solvent instantly denatures and precipitates the microsomal proteins, halting enzymatic activity and preventing artifactual degradation.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins 1[1].

  • Analysis: Transfer the supernatant to an autosampler vial and analyze via LC-MS/MS using a specific Multiple Reaction Monitoring (MRM) method tailored to the theoretical mass of the trapped conjugate.

TrappingWorkflow Incubation 1. Microsomal Incubation (Test Cmpd + CYP2E1 + NADPH) Trapping 2. Reactive Trapping (Add GSH or NAC/NAL) Incubation->Trapping Quenching 3. Reaction Quenching (Ice-cold Acetonitrile) Trapping->Quenching Centrifuge 4. Centrifugation (Pellet Proteins) Quenching->Centrifuge Analysis 5. LC-MS/MS Analysis (Quantify Adducts) Centrifuge->Analysis

Step-by-step experimental workflow for reactive metabolite trapping and LC-MS/MS quantification.

High-Content Hepatotoxicity Screening

While trapping assays prove potential toxicity, cellular assays confirm physiological impact.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (human hepatocellular carcinoma) cells in 96-well plates at a density of 10,000 cells/well. Allow 24 hours for attachment.

  • Treatment: Expose cells to a logarithmic concentration gradient (0.1 µM to 100 mM) of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol and the reference furans.

  • Metabolic Supplementation (Critical Step): Add 0.5 mg/mL HLM and 1 mM NADPH directly to the culture media for 4 hours. Causality: Immortalized HepG2 cells have notoriously low basal CYP2E1 expression. Exogenous HLM ensures that the cells are exposed to the bioactivated metabolites, accurately mimicking in vivo liver exposure. Wash cells and replace with fresh media.

  • Endpoint Measurement: After 48 hours of total incubation, assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo). Calculate IC₅₀ values using non-linear regression analysis to objectively compare cytotoxicity.

References

  • Title: Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity Source: Toxicological Sciences | Oxford Academic URL
  • Title: Furan: A Technical Guide to Metabolism, Toxicity, and Human Health Risk Source: Benchchem URL
  • Title: Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes Source: PubMed | NIH URL
  • Title: Biocatalytic Oxidation of Biobased Furan Aldehydes: Comparison of Toxicity and Inhibition of Furans toward a Whole-Cell Biocatalyst Source: ACS Sustainable Chemistry & Engineering URL

Sources

Safety Operating Guide

Personal protective equipment for handling 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel, multi-functional organic building blocks not just as a compliance exercise, but as an exercise in predictive chemistry.

4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol is a complex molecule containing three distinct reactive moieties: a furan ring, a secondary aliphatic amine, and a secondary alcohol. Each of these functional groups introduces specific physicochemical hazards that dictate our Personal Protective Equipment (PPE) and operational logistics.

To ensure absolute safety and experimental integrity, we must move beyond generic safety sheets and understand the causality behind our handling protocols.

Physicochemical & Hazard Profiling

Before selecting PPE, we must deconstruct the molecule's hazard profile. The presence of the secondary amine makes the compound highly basic and corrosive to human tissue, while the furan ring introduces severe flammability, peroxide-forming potential, and suspected hepatotoxicity[1][2].

Table 1: Functional Group Hazard Matrix & Quantitative Data

Chemical MoietyPrimary HazardMechanistic CausalityGHS Classification (Estimated)
Secondary Amine Severe Dermal/Ocular CorrosivityAmines induce saponification of skin peptides and lipids. Because this process destroys nerve endings, the pain of exposure is often delayed until deep tissue damage has occurred[3].H314 (Causes severe skin burns), H318 (Eye damage)
Furan Ring Peroxidation & HepatotoxicityUninhibited furans react with atmospheric oxygen to form shock-sensitive, explosive peroxides[1]. Enzymatic bioactivation in the liver (via CYP2E1) forms toxic intermediates like cis-2-butene-1,4-dial[4].H225 (Highly flammable), H351 (Suspected carcinogen)
Aliphatic Alcohol Permeation EnhancerThe amphiphilic nature of the butan-2-ol tail increases the molecule's ability to permeate standard glove materials and epidermal layers.H302 (Harmful if swallowed)

The PPE Matrix: Causality and Selection

Selecting PPE for this compound requires defending against both the solvent-like permeation of the furan ring and the corrosive nature of the amine.

  • Hand Protection (Critical): Do not use standard latex or thin nitrile examination gloves. The furan moiety can rapidly permeate thin elastomers, holding the corrosive amine directly against the skin[5].

    • Directive: Use Butyl Rubber gloves (minimum 0.3 mm thickness) or double-layer heavy-duty Nitrile gloves. Butyl rubber provides superior resistance to both organic solvents (furan) and basic amines[6].

  • Ocular Protection: The vapor from organic amines presents a severe risk to the cornea.

    • Directive: Wear indirectly vented, chemical-splash goggles. If handling volumes greater than 50 mL, a full-face shield is mandatory to protect against explosive peroxide detonation or splash hazards[7].

  • Respiratory & Body Protection: Because furan is a Group 2B possible carcinogen and a respiratory narcotic[1][2], inhalation must be completely prevented.

    • Directive: All handling must occur inside a certified chemical fume hood (minimum face velocity of 100 fpm). Wear a flame-retardant lab coat (buttoned to the top) and closed-toe, non-porous shoes[7].

Operational Workflow & Handling Protocol

To prevent the formation of explosive peroxides and protect the operator from amine vapors, the handling environment must be strictly controlled.

Step-by-Step Methodology:

  • Environmental Verification: Verify the fume hood flow rate. Ensure an inert gas manifold (Argon or Nitrogen) is active and equipped with a purging needle.

  • Static Mitigation: Because furan derivatives are highly flammable[1], ground all metal equipment. Use anti-static spatulas or conductive weighing boats to prevent spark generation.

  • Inert Transfer: Purge the receiving flask with Argon for 3 minutes prior to transfer. Weigh the 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol rapidly to minimize atmospheric oxygen exposure.

  • Post-Handling Sealing: Immediately flush the source container with Argon before sealing.

  • Peroxide Logging: Mark the bottle with the date opened. Furan derivatives must be tested for peroxides every 6 months or disposed of within one year of opening[7].

Workflow N1 1. Environmental Isolation Verify Fume Hood (100 fpm) Ensure Inert Gas Line is Active N2 2. PPE Verification Don Butyl Rubber Gloves, Splash Goggles & Flame-Retardant Coat N1->N2 N3 3. Inert Atmosphere Handling Purge container with Ar/N2 to prevent furan peroxidation N2->N3 N4 4. Material Transfer Use grounded, anti-static tools to mitigate flammability risks N3->N4 N5 5. Post-Handling Storage Seal under inert gas, store at <4°C, Log peroxide formation date N4->N5

Operational Workflow for Handling Furan-Amine Derivatives under Inert Conditions.

Emergency Response & Disposal Logic

If a spill occurs, the primary risks are rapid vaporization of the carcinogenic furan moiety and the ignition of the vapors.

Spill Response Protocol:

  • Eliminate Ignition Sources: Immediately turn off hot plates and stirring motors.

  • Containment: Do not use paper towels or sawdust. Combustible absorbents can ignite when mixed with oxidizing peroxides or highly flammable furans[1].

  • Neutralization: Cover the spill with dry earth, sand, or a commercial non-combustible amine-spill kit[1].

  • Collection: Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

Disposal Plan: Waste containing 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol must be segregated from acidic waste streams. Amines react violently with concentrated acids, and furans can polymerize or resinify exothermically upon contact with mineral acids[1]. Label the waste as "Flammable, Toxic, Basic Organic Amine/Furan Waste."

SpillResponse Start Spill Detected: 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol Assess Assess Volume & Location Start->Assess Small Small Spill (<50 mL) Inside Fume Hood Assess->Small Large Large Spill (>50 mL) or Outside Hood Assess->Large Action1 Absorb with non-combustible material (sand/earth) Small->Action1 Action2 Evacuate lab immediately Call EHS Response Team Large->Action2

Emergency Spill Response and Escalation Logic Tree.

References

  • LABORATORY CHEMICAL SAFETY: ammonium hydroxide and organic amines University of British Columbia (UBC) Risk Management Services URL:[Link]

  • V.C - Environmental Health & Safety: Glove Selection Guidelines Washington State University (WSU) URL: [Link]

  • Standard Operating Procedure for the use of Furan Western Carolina University Safety Office URL:[Link]

  • Proposed Occupational Exposure Limits for Furans Pacific Northwest National Laboratory (PNNL) URL:[Link]

  • Risks for public health related to the presence of furan and methylfurans in food National Institutes of Health (NIH) / PMC URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.